Glyoxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2HO3- |
|---|---|
Molecular Weight |
73.03 g/mol |
IUPAC Name |
oxaldehydate |
InChI |
InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1 |
InChI Key |
HHLFWLYXYJOTON-UHFFFAOYSA-M |
SMILES |
C(=O)C(=O)[O-] |
Canonical SMILES |
C(=O)C(=O)[O-] |
Synonyms |
glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |
Origin of Product |
United States |
Key Enzymes of Glyoxylate Metabolism
Isocitrate Lyase (ICL)
Isocitrate Lyase (ICL), also known as isocitrate glyoxylate-lyase (succinate-forming) (EC 4.1.3.1), catalyzes the first committed step of the this compound cycle. wikipedia.org This enzyme is responsible for the cleavage of isocitrate, a six-carbon tricarboxylic acid, into a four-carbon dicarboxylate, succinate (B1194679), and a two-carbon aldehyde, this compound. wikipedia.orgwikipedia.org
Catalytic Mechanism and Substrate Specificity
ICL belongs to the family of lyases, specifically the oxo-acid-lyases, which are known for cleaving carbon-carbon bonds. wikipedia.org The catalytic mechanism involves the reversible cleavage of isocitrate. During catalysis, isocitrate is deprotonated, leading to an aldol (B89426) cleavage that releases succinate and this compound. wikipedia.org This reaction shares functional similarities with the aldolase (B8822740) reaction in glycolysis, where a carbon-carbon bond is broken and an aldehyde is released. wikipedia.org
The enzyme's active site typically contains a divalent metal ion, such as Mg²⁺ or Mn²⁺, which plays a crucial role in catalysis. researchgate.net Proposed catalytic mechanisms involve key residues, including cysteine, aspartate, and arginine, facilitating proton transfer and stabilizing intermediates. For instance, a water molecule coordinated to the Mg²⁺ ion may act as a catalytic base for the deprotonation of the C(2)–OH group of isocitrate, while a cysteine residue can function as a catalytic acid. researchgate.net The mechanism is thought to involve an α-carboxy-carbanion intermediate or transition state. nih.govacs.org
ICL exhibits stringent substrate specificity for isocitrate. nih.govacs.org Structural studies have revealed the binding modes that determine this specificity and stereoselectivity. nih.govacs.org
Isoforms and Evolutionary Divergence
Isocitrate lyase exists in different isoforms across various organisms. In Mycobacterium tuberculosis, for example, two distinct isoforms, ICL1 and ICL2, have been identified. core.ac.ukresearchgate.net These isoforms can show evolutionary divergence in their structure and function. core.ac.ukresearchgate.netresearchgate.net Phylogenetic analyses of ICL sequences highlight nodes of divergence and can predict enzyme families with potentially new functions. nih.govacs.orgresearchgate.net While prevalent in bacteria, fungi, and plants, ICL is generally considered absent in placental mammals, which contributes to the this compound cycle not being a primary metabolic pathway in these organisms. wikipedia.orgresearchgate.net
Genetic Loci and Gene Expression (e.g., aceA gene)
The gene encoding isocitrate lyase is often designated as aceA, particularly in bacteria like Escherichia coli. nih.govwikipedia.org Expression of aceA and other genes involved in the this compound cycle is typically regulated in response to the availability of carbon sources. For instance, under conditions of carbon starvation or when growing on acetate (B1210297) as the sole carbon source, the expression of ICL is often upregulated. redalyc.orgmdpi.com In some fungi, transcription factors, such as StuA in Trichophyton rubrum, have been shown to regulate the expression of malate (B86768) synthase and isocitrate lyase genes. mdpi.com
Research findings on enzyme activity provide quantitative insights into ICL function. For example, in the liver of alloxan-treated rats, the activity of ICL was measured at 0.040 µmol/min/mg protein. nih.gov
| Enzyme | Organism/Tissue | Activity (µmol/min/mg protein) |
|---|---|---|
| Isocitrate Lyase | Alloxan-treated rat liver | 0.040 |
Malate Synthase (MS)
Malate Synthase (MS), the second key enzyme of the this compound cycle, catalyzes the condensation of this compound with acetyl-CoA to form malate. wikipedia.orgnih.govebi.ac.uk This reaction effectively incorporates two two-carbon units (from this compound and acetyl-CoA) into a four-carbon molecule (malate), which can then enter other metabolic pathways like gluconeogenesis. wikipedia.org
Catalytic Mechanism and Substrate Specificity
Malate synthase catalyzes a Claisen condensation reaction followed by hydrolysis. The mechanism begins with the binding of substrates, this compound and acetyl-CoA, to the enzyme's active site. nih.govebi.ac.uk A key step involves the deprotonation of the methyl group of acetyl-CoA, often facilitated by a catalytic base residue like aspartate (e.g., Asp631 in E. coli MS), to form a reactive enolate intermediate. nih.govebi.ac.ukacs.org This enolate then performs a nucleophilic attack on the carbonyl carbon of this compound. nih.govacs.org The resulting intermediate, malyl-CoA, is subsequently hydrolyzed to release malate and coenzyme A. nih.govebi.ac.uk
Catalytic residues, such as aspartate and arginine, play crucial roles in this process, stabilizing intermediates and facilitating proton transfer. nih.govebi.ac.ukacs.org The enzyme exhibits specificity for both this compound and acetyl-CoA as substrates. nih.gov
Distinctive Features and Co-factor Requirements
Malate synthase requires a divalent metal ion, typically Mg²⁺, for its activity. researchgate.netnih.govacs.org The metal ion is often coordinated by active site residues and can help to polarize the electrophilic substrate (this compound) for nucleophilic attack. ebi.ac.ukacs.org
Structurally, malate synthase commonly features a β8/α8 (TIM) barrel fold, a common and versatile protein architecture. acs.org The catalytic strategy of malate synthase shares similarities with that of citrate (B86180) synthase, another enzyme involved in the condensation of acetyl-CoA with an oxoacid. nih.govacs.org
Research suggests that malate synthase activity might also be subject to redox regulation, potentially involving the oxidation state of cysteine residues in the active site. nih.gov
Quantitative data on malate synthase activity has also been reported. In the liver of alloxan-treated rats, malate synthase activity was found to be 0.022 µmol/min/mg protein. nih.gov
| Enzyme | Organism/Tissue | Activity (µmol/min/mg protein) |
|---|---|---|
| Malate Synthase | Alloxan-treated rat liver | 0.022 |
These two enzymes, ICL and MS, are central to the this compound cycle, enabling organisms to utilize two-carbon compounds for essential biosynthetic processes.
Genetic Loci and Gene Expression (e.g., aceB/glcB gene)
In bacteria such as Escherichia coli, genes encoding key enzymes of the this compound shunt, a pathway that bypasses the decarboxylation steps of the TCA cycle, are often organized into operons. The aceBAK operon is a well-characterized example, containing the genes for malate synthase (aceB), isocitrate lyase (aceA), and isocitrate dehydrogenase kinase/phosphatase (aceK). annualreviews.org Expression of the aceBAK operon is primarily regulated by IclR (isocitrate lyase regulator), which acts as a repressor binding to the operator region. annualreviews.org When organisms like E. coli are grown on carbon sources such as acetate or fatty acids that are metabolized to acetyl-CoA, the repression by IclR is relieved, leading to the transcription of the aceBAK operon. annualreviews.org This allows the this compound shunt to operate, enabling the synthesis of four-carbon compounds from two-carbon units for biomass generation. frontiersin.org
While E. coli possesses two malate synthases, encoded by aceB and glcB, many bacteria have only one isoenzyme. researchgate.net The glcB gene in E. coli is linked to the locus encoding glycolate (B3277807) oxidase and is involved in assimilating this compound directly into the TCA cycle via malate. nih.gov Studies in Pseudomonas aeruginosa show that the aceA and glcB genes, encoding isocitrate lyase and malate synthase respectively, are not organized in an operon like in E. coli. researchgate.net Expression of aceA in P. aeruginosa is specifically upregulated under conditions of hydrogen peroxide-induced oxidative stress and iron limitation. researchgate.net Disruption of aceB and glcB can interfere with the this compound shunt's ability to assimilate acetate in E. coli. semanticscholar.org
This compound Reductase (GRHPR)
This compound Reductase (GRHPR) is a crucial enzyme involved in this compound metabolism in various organisms, including humans. wikipedia.orgontosight.ai In humans, the enzyme is encoded by the GRHPR gene. ontosight.ai GRHPR is a bifunctional enzyme, also possessing hydroxypyruvate reductase activity. wikipedia.orgontosight.aiuniprot.org
Enzymatic Activity and Role in this compound Detoxification/Conversion
The primary function of GRHPR is to catalyze the reduction of this compound to glycolate. wikipedia.orgontosight.ai This reaction is important for preventing the accumulation of this compound, which can be toxic due to its potential conversion to oxalate (B1200264). ontosight.ainih.gov GRHPR utilizes NAD(P)H as a cofactor for this reduction, converting it to NAD(P)⁺. wikipedia.org In humans, GRHPR converts the metabolic byproduct this compound into the less reactive glycolate, which is easily excreted from the body. wikipedia.orgmedlineplus.gov
In addition to reducing this compound, GRHPR can also reduce hydroxypyruvate to D-glycerate. ontosight.aiuniprot.orgmedlineplus.gov This bifunctional activity highlights its role in broader metabolic pathways. ontosight.ai The catalytic mechanism involves the transfer of a hydride from NAD(P)H to this compound or hydroxypyruvate. wikipedia.org
Substrate Preferences and Redox Regulation
GRHPR exhibits substrate preferences, typically favoring hydroxypyruvate over this compound in humans and Bacillus subtilis. researchgate.netresearchgate.net Studies on human GRHPR indicate a preference for hydroxypyruvate as a substrate and NADPH as a cofactor at pH 7.0. researchgate.net Similarly, Bacillus subtilis GRHPR shows a seven-fold higher specificity constant for hydroxypyruvate compared to this compound and a strict preference for NADPH over NADH. researchgate.net However, substrate and cofactor preferences can vary among GRHPR homologs from different organisms. osti.gov For instance, while E. coli GRHPR (EcGhrA) preferentially uses NADPH, a homolog from Rhizobium etli (ReGxrA) was reported to use only NADH. osti.gov
The crystal structure of GRHPR reveals a substrate-binding domain where this compound or hydroxypyruvate binds and a nucleotide-binding domain for the NAD(P)H cofactor. wikipedia.org Specific residues within the active site, such as Arg241 in the Pyrococcus horiskoshii enzyme, are thought to be important for substrate specificity. wikipedia.org A tryptophan residue from the neighboring subunit in the dimer is projected into the active site and appears to contribute to the selectivity for hydroxypyruvate in human GRHPR. nih.gov Conformational changes upon cofactor binding have also been observed in the structure of Bacillus subtilis GRHPR. researchgate.net
Other this compound-Associated Enzymes
Beyond GRHPR, several other enzymes play significant roles in the metabolism and diversion of this compound, participating in various metabolic pathways.
Specific Roles in this compound Metabolism and Diversion (e.g., this compound Carboligase, this compound Transaminase, Isocitrate Dehydrogenase Kinase/Phosphatase)
This compound Carboligase (GCL)
This compound Carboligase (GCL), also known as tartronate-semialdehyde synthase, is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. acs.orgebi.ac.uk It catalyzes the condensation of two molecules of this compound, accompanied by the release of carbon dioxide, to form tartronate (B1221331) semialdehyde (2-hydroxy-3-oxopropanoate). acs.orgebi.ac.ukuniprot.orgnih.gov This reaction is a key step in the this compound carboligase pathway, which in organisms like E. coli and Pseudonocardia dioxanivorans strain CB1190, converts this compound through tartronate semialdehyde and glycerate to phosphoglycerate, providing carbon and energy. nih.govuniprot.org GCL is unique among ThDP enzymes in lacking a conserved glutamate (B1630785) near the N1' atom of ThDP. acs.orgnih.gov
This compound Transaminase (Alanine-Glyoxylate Aminotransferase - AGT)
Alanine-Glyoxylate Aminotransferase (AGT) is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that catalyzes the transamination of this compound. wikipedia.orgnih.gov The main reaction involves the transfer of an amino group from L-alanine to this compound, producing pyruvate (B1213749) and glycine (B1666218). wikipedia.orgnih.gov In humans, AGT is primarily a peroxisomal enzyme found in hepatocytes and plays a central role in limiting oxalate synthesis by efficiently converting this compound to glycine. nih.govauajournals.orguniprot.org AGT also possesses serine:pyruvate aminotransferase activity, contributing to gluconeogenesis from L-serine metabolism, although it strongly favors the alanine:this compound reaction. auajournals.orguniprot.org Deficiency in AGT causes primary hyperoxaluria type I (PH1), a genetic disorder characterized by excessive oxalate excretion and calcium oxalate accumulation. nih.govnih.govuniprot.org
Isocitrate Dehydrogenase Kinase/Phosphatase (AceK)
Isocitrate Dehydrogenase Kinase/Phosphatase (AceK) is a bifunctional enzyme that regulates the activity of isocitrate dehydrogenase (IDH) through reversible phosphorylation. acs.orguniprot.orgnih.govebi.ac.ukexpasy.org In bacteria, AceK phosphorylates a specific serine residue on IDH, leading to its inactivation. acs.orguniprot.orgnih.govebi.ac.ukexpasy.org This regulatory mechanism controls the flux of isocitrate through the this compound bypass. acs.orgnih.gov When bacteria are grown on carbon sources like acetate, IDH is phosphorylated and its activity declines, diverting isocitrate towards the this compound shunt enzymes, isocitrate lyase and malate synthase. acs.orgnih.gov Conversely, when preferred carbon sources like glucose are available, IDH is dephosphorylated by AceK's phosphatase activity, restoring its full activity and channeling isocitrate into the TCA cycle. acs.orgnih.gov AceK monitors general metabolism and responds to various metabolites, many of which activate its phosphatase activity and inhibit its kinase activity. nih.gov
Here is a summary of the key enzymes and their roles:
| Enzyme | Primary Role in this compound Metabolism | Associated Pathway(s) | Organisms |
| This compound Reductase (GRHPR) | Reduces this compound to glycolate (detoxification/conversion) | This compound detoxification, Photorespiration (plants) | Humans, Plants, Bacteria, Archaea |
| This compound Carboligase (GCL) | Condenses two this compound molecules to tartronate semialdehyde | This compound carboligase pathway, Allantoin degradation | Bacteria |
| Alanine-Glyoxylate Aminotransferase (AGT) | Transaminates this compound to glycine (detoxification) | This compound detoxification, Alanine/Glycine metabolism | Humans, Mammals |
| Isocitrate Dehydrogenase Kinase/Phosphatase | Regulates Isocitrate Dehydrogenase activity, controlling flux between TCA cycle and this compound shunt. | This compound shunt, TCA cycle | Bacteria |
Compound and Enzyme PubChem CIDs
| Name | PubChem CID(s) |
| This compound | 3614358 nih.gov |
| Glyoxylic acid | 760 wikipedia.orgfishersci.pt |
| Glycolate | 753 wikipedia.org |
| Oxalate | 971 nih.gov |
| Tartronate semialdehyde | 143547 ebi.ac.uk |
| Isocitrate | 1198 wikipedia.org |
| Alanine | 605 wikipedia.org |
| Pyruvate | 1060 wikipedia.org |
| Glycine | 750 wikipedia.org |
| Hydroxypyruvate | 782 uniprot.org |
| D-glycerate | 752 uniprot.org |
| Isocitrate Dehydrogenase (IDH) | 9028-48-2 (CAS, various CIDs depending on isoform) nih.govwikipedia.org |
| This compound Reductase (GRHPR) | Q9UBQ7 (UniProt, associated with CID data) uniprot.org |
| Alanine-Glyoxylate Aminotransferase (AGT) | P21549 (UniProt, associated with CID data) uniprot.org |
| This compound Carboligase (GCL) | P22259 (UniProt, associated with CID data) uniprot.org |
| Isocitrate Dehydrogenase Kinase/Phosphatase | P0A8G7 (UniProt, associated with CID data) uniprot.orgebi.ac.ukexpasy.org |
Metabolic Pathways Involving Glyoxylate
The Canonical Glyoxylate Cycle
The this compound cycle begins similarly to the TCA cycle, with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180), which is then isomerized to isocitrate. wikipedia.org At this point, the pathway diverges. Isocitrate is cleaved by isocitrate lyase into succinate (B1194679) and this compound. nih.govlibretexts.org This step is crucial as it bypasses the two decarboxylation steps of the TCA cycle. wikipedia.org
The resulting this compound then condenses with a second molecule of acetyl-CoA, a reaction catalyzed by malate (B86768) synthase, to form malate. nih.govlibretexts.org Malate can then be oxidized to oxaloacetate, which can either continue within the cycle or be diverted for gluconeogenesis to produce glucose. wikipedia.orglibretexts.org The succinate generated by isocitrate lyase can be transported to the mitochondria and enter the TCA cycle to be converted to malate and then oxaloacetate. wikipedia.orginflibnet.ac.in This results in the net production of two molecules of oxaloacetate from one starting molecule. libretexts.org
| Step | Reactants | Products | Enzyme |
|---|---|---|---|
| 1 | Acetyl-CoA + Oxaloacetate + H₂O | Citrate + CoA-SH | Citrate Synthase |
| 2 | Citrate | Isocitrate | Aconitase |
| 3 | Isocitrate | Succinate + this compound | Isocitrate Lyase |
| 4 | This compound + Acetyl-CoA + H₂O | Malate + CoA-SH | Malate Synthase |
| 5 | Malate + NAD⁺ | Oxaloacetate + NADH + H⁺ | Malate Dehydrogenase |
A key feature of the this compound cycle is its conservation of carbon. nih.gov By bypassing the two oxidative decarboxylation steps of the TCA cycle, it prevents the loss of carbon as CO₂. wikipedia.orgbritannica.com This allows for the net synthesis of four-carbon compounds from two-carbon units. brainkart.com
From an energetic standpoint, one turn of the this compound cycle produces one molecule of FADH₂ and one molecule of NADH. libretexts.org This is less than the three NADHs, one FADH₂, and one GTP generated in a full turn of the TCA cycle. libretexts.org The acetyl-CoA that enters the cycle can also react with this compound to produce NADPH from NADP+, which is utilized for ATP synthesis via the electron transport chain. wikipedia.org The primary role of the this compound cycle, however, is not energy production but rather the provision of precursors for biosynthesis. lecturio.com
Integration of this compound Metabolism with Fatty Acid Beta-Oxidation
In organisms that can utilize fatty acids as a primary carbon source, the this compound cycle is tightly linked to fatty acid beta-oxidation. nih.gov During the germination of seeds, stored triacylglycerols are broken down into fatty acids. inflibnet.ac.in These fatty acids undergo β-oxidation within peroxisomes to produce acetyl-CoA. inflibnet.ac.innih.gov
This peroxisomal acetyl-CoA is the primary substrate for the this compound cycle. inflibnet.ac.in The cycle then converts this acetyl-CoA into succinate, which can be transported to the mitochondria to enter the TCA cycle and ultimately be used for gluconeogenesis. wikipedia.orginflibnet.ac.in This integration allows for the conversion of stored fats into carbohydrates, which are essential for the growth and development of the seedling. wikipedia.orgbrainkart.com In the yeast Saccharomyces cerevisiae, peroxisomes proliferate when the cells are grown on oleic acid, and these organelles contain the enzymes for both β-oxidation and the this compound cycle, including malate synthase and malate dehydrogenase. nih.govscispace.com
Interplay with Amino Acid Catabolism (e.g., Glycine (B1666218), Hydroxyproline, Ketogenic Amino Acids)
This compound metabolism is also connected to the breakdown of certain amino acids. This compound can be generated during the catabolism of glycine and hydroxyproline. nih.govreactome.org In humans, these processes occur primarily in the liver. nih.gov
The breakdown of 4-hydroxyproline, an abundant amino acid in collagen, involves a series of enzymatic reactions in the mitochondria that ultimately produce this compound and pyruvate (B1213749). nih.govfigshare.com The generated this compound can then be metabolized to either glycolate (B3277807) or glycine. figshare.com The transamination of this compound to glycine is a key reaction in this pathway. nih.gov
Furthermore, the this compound cycle provides a route for the assimilation of acetyl-CoA derived from the breakdown of ketogenic amino acids. nih.gov This allows organisms to utilize these amino acids as a carbon source for the synthesis of carbohydrates and other essential biomolecules.
Connections to One-Carbon Metabolism
While the direct connections between the this compound cycle and one-carbon metabolism are not as extensively characterized as other interactions, the catabolism of glycine, which is interconvertible with this compound, is a key component of one-carbon metabolism. The glycine cleavage system, for instance, is a major source of one-carbon units. The interplay between this compound and glycine levels can thus influence the pool of one-carbon units available for various biosynthetic processes, including the synthesis of purines, thymidine, and methionine.
Crosstalk with the Methylcitrate Cycle
The this compound cycle and the methylcitrate cycle are interconnected metabolic pathways, particularly in fungi and bacteria, that allow for the utilization of alternative carbon sources. nih.govresearchgate.net The methylcitrate cycle is responsible for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids and certain amino acids. mdpi.com This cycle converts propionyl-CoA into pyruvate and succinate. mdpi.com
The two cycles are linked through shared enzymes and intermediates. cam.ac.uk For example, isocitrate lyase, a key enzyme of the this compound cycle, can also exhibit activity as a 2-methylisocitrate lyase in some organisms, which is an enzyme in the methylcitrate cycle. cam.ac.uk This enzymatic redundancy highlights the close functional relationship between the two pathways. cam.ac.uk Both cycles contribute to gluconeogenesis by producing succinate, which can enter the TCA cycle. nih.govresearchgate.net The synergistic regulation of the this compound and methylcitrate cycles is crucial for carbon source utilization, growth, and in some cases, the pathogenicity of fungi. nih.govmdpi.com
| Compound Name |
|---|
| 2-methyl-cis-aconitate |
| 2-methylcitrate |
| 2-methylisocitrate |
| 4-hydroxy-2-oxoglutarate |
| Acetyl-CoA |
| Alanine |
| Aspartate |
| Citrate |
| FADH₂ |
| Fatty acids |
| Glucose |
| Glycine |
| Glycolate |
| This compound |
| GTP |
| Hydroxyproline |
| Isocitrate |
| Malate |
| Methionine |
| NADH |
| NADPH |
| Oleic acid |
| Oxalate (B1200264) |
| Oxaloacetate |
| Phosphoenolpyruvate (B93156) |
| Propionyl-CoA |
| Purines |
| Pyruvate |
| Succinate |
| Thymidine |
| Triacylglycerols |
Regulation of Glyoxylate Metabolism
Transcriptional Control Mechanisms
The expression of genes encoding the core enzymes of the glyoxylate cycle, isocitrate lyase (ICL) and malate (B86768) synthase (MS), is tightly controlled by a network of transcription factors that respond to the availability of different carbon sources.
Role of Specific Transcription Factors (e.g., IclR, FadR, GlxR, StuA)
A variety of transcription factors have been identified that either activate or repress the genes of the this compound cycle, ensuring the pathway is active only when necessary.
IclR (Isocitrate Lyase Regulator): In Escherichia coli, IclR acts as a repressor for the aceBAK operon, which encodes the this compound cycle enzymes. nih.gov Mutations in the iclR gene lead to the constitutive expression of this operon. nih.gov The repressive action of IclR is modulated by metabolites; this compound and phosphoenolpyruvate (B93156) (PEP) stabilize an inactive dimeric form of IclR, causing it to release from the DNA and allowing transcription to proceed. frontiersin.org Conversely, pyruvate (B1213749) stabilizes the active tetrameric repressor form. frontiersin.org
FadR: This transcription factor coordinates fatty acid metabolism with the this compound cycle in E. coli. FadR represses the genes for β-oxidation while activating those for fatty acid biosynthesis. frontiersin.org It also activates the expression of iclR, linking the catabolism of fatty acids (which produces acetyl-CoA) to the pathway that utilizes it. frontiersin.org
GlxR: In Corynebacterium glutamicum, GlxR functions as a repressor for aceB (the gene for malate synthase). frontiersin.orgnih.gov This repression is particularly active in the presence of cAMP, which signals glucose availability. frontiersin.orgnih.gov
StuA: In the pathogenic fungus Trichophyton rubrum, the transcription factor StuA is crucial for the regulation of the this compound cycle, especially under conditions of carbon starvation. nih.govnih.gov Deletion of the stuA gene results in the downregulation of both malate synthase and isocitrate lyase genes when the fungus is grown on keratin (B1170402) or co-cultured with human keratinocytes, indicating StuA is a key activator in nutrient-poor, host-like environments. nih.govnih.gov
| Transcription Factor | Organism Example | Primary Role in this compound Metabolism | Effector Molecules |
| IclR | Escherichia coli | Repressor of the aceBAK operon | This compound, PEP (inhibit repression); Pyruvate (promotes repression) |
| FadR | Escherichia coli | Activator of iclR expression; links fatty acid metabolism | Not specified |
| GlxR | Corynebacterium glutamicum | Repressor of aceB (malate synthase) | cAMP (promotes repression) |
| StuA | Trichophyton rubrum | Activator of isocitrate lyase and malate synthase genes under carbon starvation | Not specified |
Operon Structures and Gene Cluster Organization
The genomic organization of this compound cycle genes often reflects their coordinated regulation.
In E. coli, the key genes are clustered in the tricistronic aceBAK operon. frontiersin.orgumn.edu The gene order is aceB (malate synthase), aceA (isocitrate lyase), and aceK (isocitrate dehydrogenase kinase/phosphatase). umn.edunih.gov This arrangement ensures that the metabolic enzymes and their primary regulatory enzyme are co-transcribed and their expression is synchronized.
This organization is not universal. In other bacteria, such as Pseudomonas aeruginosa, the genes for isocitrate lyase (aceA) and malate synthase (glcB) are not located in the same operon. researchgate.net In C. glutamicum, the aceA and aceB genes are transcribed divergently, meaning they are located near each other on the chromosome but are transcribed in opposite directions. frontiersin.org
Differential Gene Expression under Varying Carbon Sources
The primary function of the this compound cycle is to enable growth on two-carbon compounds like acetate (B1210297) or on substrates like fatty acids and ethanol (B145695) that are catabolized to acetyl-CoA. nih.govnih.gov Consequently, the expression of this compound cycle genes is highest under these conditions and typically repressed when preferred carbon sources like glucose are available. nih.govwikipedia.org
Induction on C2 Compounds: In many microorganisms, the presence of acetate is a strong inducer of the this compound cycle genes. nih.gov
Repression by Glucose: In fungi like Candida glabrata, the presence of glucose leads to the repression of key this compound and gluconeogenic genes such as ICL1 (isocitrate lyase). nih.gov This is mediated by repressor proteins that are active when glucose is abundant. nih.gov
Carbon Starvation and Host Environments: In pathogenic fungi and bacteria, the this compound cycle is crucial for survival within a host, where glucose is often limited. nih.gov Genes for the cycle are significantly induced when these microbes are engulfed by macrophages, forcing them to rely on alternative carbon sources like fatty acids. nih.gov Similarly, in the fungus T. rubrum, expression of this compound cycle genes is upregulated when grown on keratin, a protein-based carbon source. nih.gov
Light/Dark Conditions in Plants: In plants, particularly during the germination of oilseed rape, the this compound cycle is highly active. The expression of isocitrate lyase remains high in dark conditions to support the conversion of stored lipids into sugars for growth. frontiersin.org In the presence of light, as photosynthesis begins, the activity and expression of this compound cycle enzymes change in parallel with the greening of the cotyledons. frontiersin.org
Post-Translational Modification of this compound Cycle Enzymes
Beyond transcriptional control, the activity of key enzymes at the branch point between the TCA and this compound cycles is regulated by post-translational modifications. microbenotes.com These modifications allow for rapid, fine-tuning of metabolic flux in response to immediate cellular conditions. wikipedia.orgnih.gov
Phosphorylation-Mediated Regulation (e.g., Isocitrate Dehydrogenase)
The partitioning of the common substrate, isocitrate, between the TCA cycle and the this compound cycle is a critical regulatory point. nih.gov This flux is controlled by modulating the activity of isocitrate dehydrogenase (IDH), the TCA cycle enzyme that competes with isocitrate lyase (ICL) for isocitrate. wikipedia.org
In E. coli, IDH is regulated by a reversible phosphorylation cycle. nih.gov A single, bifunctional enzyme, isocitrate dehydrogenase kinase/phosphatase (encoded by aceK), is responsible for both phosphorylating and dephosphorylating IDH. nih.gov
Phosphorylation/Inactivation: When cells are grown on acetate, the kinase activity of AceK is stimulated. nih.gov It phosphorylates a specific serine residue within the active site of IDH, which blocks the binding of isocitrate and thereby inactivates the enzyme. nih.gov This inactivation of IDH diverts the flow of isocitrate into the this compound cycle. wikipedia.orgyoutube.com
Dephosphorylation/Activation: When the cellular need for the this compound cycle diminishes, the phosphatase activity of AceK removes the phosphate (B84403) group from IDH, restoring its activity and directing isocitrate back into the energy-producing TCA cycle. youtube.com
Allosteric Regulation by Metabolic Intermediates (e.g., ATP, NADH, Succinyl-CoA)
The enzymes of the this compound cycle and the related TCA cycle are also subject to allosteric regulation, where the binding of a metabolite to a site other than the active site modulates the enzyme's activity. This provides instantaneous feedback from the cell's metabolic state. news-medical.net
High-energy indicators such as ATP and NADH, along with pathway intermediates, typically act as inhibitors, signaling that the cell's energy needs are met. slideshare.netpressbooks.pub
NADH: A high ratio of NADH to NAD+, indicating a high-energy state, inhibits several enzymes, including citrate (B86180) synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. news-medical.net
Succinyl-CoA: This intermediate of the TCA cycle acts as a product inhibitor for α-ketoglutarate dehydrogenase and also inhibits citrate synthase. slideshare.netpressbooks.pub
Phosphoenolpyruvate (PEP): In E. coli, PEP, a key gluconeogenic precursor, has been noted to act as an uncompetitive inhibitor of isocitrate lyase (ICL). frontiersin.org
Conversely, indicators of low energy, such as ADP and NAD+, act as activators for enzymes like isocitrate dehydrogenase, stimulating the cycle to produce more energy and biosynthetic precursors. pressbooks.pub
| Enzyme | Activators | Inhibitors |
| Citrate Synthase | ADP | ATP, NADH, Succinyl-CoA, Citrate |
| Isocitrate Dehydrogenase | ADP, NAD+ | ATP, NADH |
| Isocitrate Lyase | - | Phosphoenolpyruvate (PEP) |
| α-Ketoglutarate Dehydrogenase | AMP | NADH, Succinyl-CoA |
Metabolic Flux Control and Robustness in this compound Bypass Regulation
The regulation of metabolic flux through the this compound bypass is a critical process, particularly for organisms growing on two-carbon compounds like acetate. nih.gov This control ensures that carbon is conserved for biosynthesis rather than being fully oxidized to CO2, as would occur in the tricarboxylic acid (TCA) cycle. nih.gov The central point of this regulation is the metabolic junction at isocitrate, where two enzymes compete for this common substrate: isocitrate dehydrogenase (ICDH), which directs isocitrate to the TCA cycle, and isocitrate lyase (ICL), the first committed enzyme of the this compound bypass. wikipedia.orgbiorxiv.orgnih.gov
In Escherichia coli, the partitioning of carbon flux between these two pathways is precisely managed by the phosphorylation state of ICDH. nih.govnih.gov A bifunctional kinase-phosphatase, AceK, modulates ICDH activity; phosphorylation inactivates the enzyme, thereby diverting the flow of isocitrate through ICL and into the this compound shunt. biorxiv.orgnih.govnih.gov This inactivation of ICDH is essential for growth on acetate, as it prevents the loss of carbon skeletons needed for producing essential precursors for biomass. nih.govbiorxiv.org The activity of AceK itself is responsive to the levels of various metabolic intermediates, allowing the cell to dynamically adjust the flux based on its energetic and biosynthetic needs. frontiersin.org
The system demonstrates remarkable robustness, maintaining stable metabolic function despite significant variations in the concentrations of metabolic enzymes. nih.govnih.gov Research has shown that the activity of ICDH remains consistent even with wide fluctuations in its total protein concentration. nih.gov This robustness is achieved through a sophisticated regulatory mechanism where the kinase-phosphatase (AceK) forms a ternary complex with its substrates, ensuring a stable and responsive control system. nih.gov This prevents excessive flux through the TCA cycle when biosynthetic precursors are required and allows the this compound bypass and TCA cycle to operate in concert to meet the cell's needs. plos.org
Different organisms have evolved distinct strategies for this regulation. While E. coli relies on the phosphorylation of ICDH, Mycobacterium tuberculosis lacks an AceK homolog and instead employs a phosphorylation-insensitive ICDH. biorxiv.orgnih.gov In this bacterium, flux partitioning is thought to be controlled "rheostatically," where this compound, the product of the ICL reaction, acts as an activator for ICDH. biorxiv.org
Cellular Compartmentalization of this compound Pathway Enzymes (e.g., Glyoxysomes, Peroxisomes, Mitochondria, Cytosol)
The enzymes of the this compound pathway are strategically localized within different subcellular compartments, a feature that varies across different organisms and is crucial for the pathway's integration with other metabolic networks. uh.eduwikipedia.org This compartmentalization prevents futile cycling and allows for the efficient transfer of metabolites between organelles.
In plants, particularly in the fat-storing tissues of germinating seeds, the this compound cycle is housed within specialized peroxisomes called glyoxysomes. wikipedia.orgwikipedia.org These organelles contain the two key enzymes of the cycle: isocitrate lyase and malate synthase. wikipedia.org The process begins in the glyoxysome, where fatty acids are broken down into acetyl-CoA via β-oxidation. wikipedia.orgnih.gov The acetyl-CoA enters the this compound cycle, which proceeds until succinate (B1194679) is produced. nih.gov This succinate is then transported out of the glyoxysome to the mitochondria, where it is converted by TCA cycle enzymes into malate. uh.edu Malate can then be transported to the cytosol and converted to oxaloacetate, a direct precursor for gluconeogenesis, allowing the seedling to convert stored fats into sugars for energy and growth before photosynthesis can begin. uh.eduwikipedia.org
In filamentous fungi and some protozoa, the key enzymes are also typically found in peroxisomes (or glyoxysome-like bodies). nih.govnih.gov Studies in the wood-destroying fungus Fomitopsis palustris have shown that both isocitrate lyase and malate synthase are located in peroxisomes, while other related enzymes are found in the cytosol. nih.gov This necessitates the transport of intermediates like succinate and isocitrate between the peroxisomes and mitochondria to coordinate the TCA and this compound cycles. nih.gov
The localization in bacteria is generally less defined by membrane-bound organelles. The enzymes are typically found in the cytosol, where they operate in close proximity to the enzymes of the TCA cycle. plos.org However, the functional separation is maintained through the intricate regulatory mechanisms discussed in the previous section.
Mentioned Compounds
Biological Roles of Glyoxylate Metabolism Across Organisms
Glyoxylate in Microbial Physiology and Adaptation
In the microbial world, the this compound cycle is a key metabolic flexibility that enables bacteria to thrive in diverse and often challenging environments. researchgate.net Its functions extend from basic carbon assimilation to survival under various stress conditions and the formation of complex microbial communities.
A primary function of the this compound cycle in microorganisms is to facilitate growth on C2 compounds like acetate (B1210297) and ethanol (B145695) as the sole carbon source. researchgate.netnih.govnih.gov This metabolic capability is essential for bacteria residing in nutrient-poor environments where complex carbohydrates are scarce. researchgate.net The cycle bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon skeletons for biosynthesis. wikipedia.orgfrontiersin.org The key enzymes, isocitrate lyase (ICL) and malate (B86768) synthase (MS), are central to this pathway. frontiersin.org ICL cleaves isocitrate to succinate (B1194679) and this compound, while MS condenses this compound with acetyl-CoA to form malate. frontiersin.org This net conversion of two acetyl-CoA molecules to one molecule of succinate allows for the replenishment of TCA cycle intermediates and provides precursors for gluconeogenesis. nih.gov
For instance, when acetate enters a microbial cell, it is converted to acetyl-CoA. researchgate.net Instead of being fully oxidized in the TCA cycle, this acetyl-CoA can be channeled into the this compound cycle for anabolic purposes. researchgate.net This metabolic route is crucial for many bacteria to assimilate acetate efficiently. nih.gov However, it is noteworthy that some acetate-utilizing microorganisms have evolved alternative pathways and may lack one or both of the key this compound cycle enzymes. nih.gov
The this compound shunt is significantly up-regulated under various stress conditions, including nutrient scarcity, oxidative stress, and antibiotic stress, suggesting a critical role in microbial stress defense and pathogenesis. nih.govnih.govresearchgate.net The ability to utilize alternative carbon sources via the this compound cycle is a survival strategy for microorganisms when preferred energy sources are depleted. nih.gov
Research in Pseudomonas aeruginosa has shown that the this compound shunt can be induced by oxidative and antibiotic stress. nih.govnih.govkorea.ac.kr Interestingly, in this bacterium, the deletion of the aceA gene, which codes for isocitrate lyase, led to improved cell growth under these stress conditions. nih.govnih.gov This unexpected finding was linked to a metabolic shift towards aerobic denitrification. nih.govnih.gov In contrast, studies on Salmonella Typhimurium have demonstrated that the this compound cycle, particularly the enzyme malate synthase, is important for survival under carbon starvation and oxidative stress conditions. nih.gov Mutants lacking the malate synthase gene showed increased susceptibility to hypochlorite (B82951) and neutrophils. nih.gov
The this compound cycle is also implicated in the survival of Mycobacterium tuberculosis under various stresses, including antibiotic exposure and oxidative stress. researchgate.net The pathway allows the bacterium to utilize fatty acids, which are a key carbon source during infection, and detoxify this compound, a toxic intermediate. pnas.orgpnas.org
The this compound cycle has also been linked to biofilm formation, a process where microorganisms adhere to surfaces and form structured communities encased in an extracellular matrix. In Pseudomonas aeruginosa, mutants with a deleted aceA gene, which encodes isocitrate lyase, were found to produce a thicker exopolysaccharide layer, a key component of the biofilm matrix. nih.govnih.gov This phenotype was associated with a metabolic shift toward aerobic denitrification. nih.govnih.gov
This compound in Fungal Biology and Pathogenesis
In fungi, the this compound cycle is not only crucial for metabolic adaptation but also plays a significant role in their ability to cause disease in hosts. mdpi.com This pathway is particularly important for pathogenic fungi that need to survive and proliferate within the nutrient-limited and hostile environment of a host organism. nih.gov
The this compound cycle is a critical virulence factor for a number of pathogenic fungi. nih.gov The key enzymes of this pathway, particularly isocitrate lyase (ICL), have been shown to be essential for the full virulence of these pathogens. nih.govnih.gov
Candida albicans : This opportunistic human pathogen relies on the this compound cycle for survival and growth within host phagocytic cells like macrophages and neutrophils, where glucose is scarce. plos.org Upon being engulfed by these immune cells, C. albicans upregulates the genes for ICL (ICL1) and malate synthase (MLS1). nih.gov Mutants of C. albicans lacking the ICL1 gene are significantly less virulent in mouse models of infection. nih.govresearchgate.net The this compound cycle allows the fungus to utilize alternative carbon sources such as lipids and amino acids present in the host environment. plos.org
Mycobacterium tuberculosis : Although a bacterium, its reliance on the this compound cycle for virulence is a well-studied paradigm and relevant to the discussion of microbial pathogenesis. M. tuberculosis requires the this compound shunt for growth on fatty acids, which are considered a major carbon source during infection. rockefeller.edu The enzyme isocitrate lyase is essential for the bacterium to establish and maintain an infection in mouse models. nih.govnih.gov The this compound cycle, in conjunction with the methylcitrate cycle, is crucial for the metabolism of fatty acids and for persistence within the host. nih.govnih.gov
Magnaporthe grisea : This fungus, the causative agent of rice blast disease, requires a functional this compound cycle for its virulence. nih.gov The gene encoding isocitrate lyase (ICL1) is highly expressed during the development of infection structures called appressoria and during penetration of the plant cuticle. nih.gov Deletion of the ICL1 gene leads to a delay in germination, infection-related development, and cuticle penetration, resulting in reduced virulence. nih.gov The this compound cycle is also important for the metabolism of stored lipids, which are crucial for the formation of the appressorium. nih.govplos.org
Trichophyton rubrum : This dermatophytic fungus, a common cause of skin and nail infections, utilizes the this compound cycle for survival and adaptation. wikipedia.orgnih.gov Genetic analyses have revealed the upregulation of key enzymes of the this compound cycle in this fungus. wikipedia.org The transcription factor StuA has been shown to regulate the expression of isocitrate lyase and malate synthase genes, particularly in a keratin-rich environment or when co-cultured with human keratinocytes. mdpi.com This suggests that the this compound cycle is important for the fungus to utilize nutrients from the host's keratinized tissues. mdpi.com
Gibberella zeae : In this cereal pathogen, the this compound and methylcitrate cycles play roles in its development and virulence. nih.govnih.govasm.org Deletion of the gene for isocitrate lyase (GzICL1) affects growth on acetate and sexual development. nih.govnih.gov Interestingly, while the single deletion of GzICL1 does not impact virulence, the double deletion of both GzICL1 and the gene for methylisocitrate lyase (GzMCL1) leads to a significant reduction in virulence on host plants. nih.govnih.gov This indicates that these two pathways have redundant functions in plant infection. nih.govnih.gov
The following table summarizes the role of the this compound cycle in the virulence of these pathogenic organisms:
| Pathogen | Key Enzyme(s) | Role in Virulence | Research Findings |
| Candida albicans | Isocitrate Lyase (ICL1), Malate Synthase (MLS1) | Essential for survival in macrophages and full virulence. nih.govplos.org | ICL1 and MLS1 are upregulated upon phagocytosis. icl1 mutants show attenuated virulence in mice. nih.govresearchgate.net |
| Mycobacterium tuberculosis | Isocitrate Lyase (ICL) | Required for growth on fatty acids and persistence during infection. rockefeller.edunih.gov | icl mutants are cleared more rapidly from the lungs of infected mice. rockefeller.edu |
| Magnaporthe grisea | Isocitrate Lyase (ICL1) | Necessary for proper infection structure development and plant penetration. nih.gov | icl1 mutants exhibit delayed germination and reduced virulence on rice plants. nih.gov |
| Trichophyton rubrum | Isocitrate Lyase, Malate Synthase | Important for nutrient utilization from host tissues. wikipedia.orgmdpi.com | Genes for this compound cycle enzymes are upregulated in the presence of keratin (B1170402). mdpi.com |
| Gibberella zeae | Isocitrate Lyase (GzICL1), Methylisocitrate Lyase (GzMCL1) | Redundant function with the methylcitrate cycle in plant infection. nih.govnih.gov | Double deletion of GzICL1 and GzMCL1 significantly reduces virulence. nih.govnih.gov |
During infection, pathogenic fungi encounter a nutrient-poor environment within the host and must adapt their metabolism to survive and proliferate. nih.gov The this compound cycle is a key component of this metabolic adaptation, allowing fungi to switch from using readily available sugars to metabolizing alternative carbon sources derived from the host, such as fatty acids and amino acids. nih.gov
Upon phagocytosis by immune cells, fungi like Candida albicans experience nutrient starvation and activate the this compound cycle to utilize C2 compounds. nih.gov This metabolic shift is crucial for their survival within the hostile environment of the phagolysosome. nih.gov Similarly, plant pathogenic fungi like Magnaporthe grisea rely on the this compound cycle to utilize stored lipids for energy during the initial stages of infection before they can access nutrients from the plant tissue. nih.gov This metabolic flexibility is a critical determinant of their pathogenic success. nih.gov
This compound in Plant Development and Metabolism
This compound metabolism is a cornerstone of plant physiological flexibility, enabling growth and survival under diverse conditions. It is central to the conversion of storage lipids into carbohydrates and plays a significant role in the plant's response to environmental challenges and its core photosynthetic processes.
Lipid Metabolism in Seed Germination
During the germination of oilseeds, stored lipids serve as the primary source of energy and carbon until the seedling can perform photosynthesis. The this compound cycle, housed within specialized peroxisomes called glyoxysomes, is the critical metabolic pathway that facilitates the conversion of these stored fats into sugars, primarily sucrose (B13894). This process is essential for fueling the growth and development of the embryonic shoot and root.
The cycle begins with the breakdown of triacylglycerols into fatty acids, which then undergo β-oxidation to produce acetyl-CoA. The this compound cycle provides a mechanism to convert this acetyl-CoA into four-carbon intermediates that can be used for gluconeogenesis. A key feature of this cycle is that it bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, thus ensuring a net synthesis of carbohydrates from two-carbon acetate units.
The two unique enzymes of the this compound cycle are isocitrate lyase (ICL) and malate synthase (MS). Isocitrate lyase cleaves isocitrate into succinate and this compound. The succinate is then transported to the mitochondria and enters the TCA cycle, where it is converted to malate and then oxaloacetate. This compound condenses with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase to form malate. This malate, along with the malate exported from the mitochondria, is converted to oxaloacetate in the cytosol, which then enters gluconeogenesis to produce sucrose. This newly synthesized sucrose is transported throughout the developing seedling to support its growth. While essential for seedling establishment, especially under suboptimal light conditions, studies with Arabidopsis mutants lacking isocitrate lyase have shown that photosynthesis can compensate for the absence of the this compound cycle.
| Step | Reaction | Key Enzyme | Location | Significance |
|---|---|---|---|---|
| 1 | Isocitrate → Succinate + this compound | Isocitrate Lyase (ICL) | Glyoxysome | Bypasses TCA cycle decarboxylation, producing this compound. |
| 2 | This compound + Acetyl-CoA → Malate | Malate Synthase (MS) | Glyoxysome | Utilizes a second acetyl-CoA molecule to form a C4 intermediate. |
| 3 | Succinate → Fumarate (B1241708) → Malate | Succinate dehydrogenase, Fumarase | Mitochondrion | Converts succinate from the this compound cycle into a precursor for gluconeogenesis. |
| 4 | Malate → Oxaloacetate → Phosphoenolpyruvate (B93156) → Sucrose | Malate dehydrogenase, PEPCK, Gluconeogenesis enzymes | Cytosol | Net conversion of fat-derived carbon into transportable sugar. |
Response to Environmental Stressors in Plants
This compound metabolism plays a crucial role in how plants respond to various environmental stressors, including chilling, salinity, and water deficit. Under such adverse conditions, plants can accumulate reactive and potentially toxic aldehydes, such as this compound itself. The detoxification of these compounds is vital for maintaining cellular health and function.
During stress, the production of this compound can increase through pathways like photorespiration. flvc.org The activity of GLYRs helps to prevent the accumulation of this compound to toxic levels, thereby protecting cellular machinery. flvc.org This detoxification function is considered a key component of the plant's abiotic stress tolerance mechanisms. nih.gov By managing the levels of reactive aldehydes, this compound metabolism contributes to maintaining redox balance and protecting the plant from oxidative damage during periods of environmental stress. flvc.orgacs.org
| Environmental Stressor | Effect on this compound Metabolism | Key Enzymes/Processes Involved | Physiological Role |
|---|---|---|---|
| Chilling | Increased need for aldehyde detoxification. | This compound Reductases (GLYR1, GLYR2) | Reduction of toxic aldehydes to protect cells under cold conditions. nih.gov |
| Salinity / Water Deficit | Potential accumulation of this compound due to metabolic imbalances. | This compound Reductases (GLYRs) | Detoxification of this compound and contribution to cellular redox homeostasis. flvc.orgacs.org |
| High Light | Increased flux through the photorespiratory pathway, generating this compound. | Photorespiratory enzymes, this compound Reductases | Management of photorespiratory intermediates to prevent toxicity and inhibition of photosynthesis. biorxiv.org |
Photosynthetic Carbon Metabolism Interactions
This compound is a pivotal intermediate in photorespiration, a metabolic pathway that is intimately linked with photosynthesis in C3 plants. oup.com Photorespiration occurs when the enzyme RuBisCO fixes oxygen instead of carbon dioxide, producing the toxic compound 2-phosphoglycolate. The photorespiratory pathway salvages some of the carbon from this compound, converting it back into an intermediate of the Calvin-Benson cycle.
The process spans several cellular compartments, including the chloroplast, peroxisome, and mitochondrion. In the peroxisome, glycolate (B3277807) (derived from 2-phosphoglycolate) is oxidized to this compound. oup.comoup.com This this compound is then a substrate for two key transamination reactions. In one, glutamate (B1630785):this compound aminotransferase (GGAT) converts this compound and glutamate into glycine (B1666218) and 2-oxoglutarate. nih.gov In another, serine:this compound aminotransferase (SGAT) can also catalyze this conversion. The glycine produced is then transported to the mitochondria.
The accumulation of this compound can be inhibitory to photosynthesis, potentially by decreasing the reducing potential of chloroplasts or affecting the activity of RuBisCO. nih.govnih.gov Therefore, its efficient conversion to glycine is critical for maintaining photosynthetic carbon fixation. oup.com This positions this compound at a crucial metabolic crossroads, linking the carbon-salvaging pathway of photorespiration directly with nitrogen metabolism and the primary carbon fixation pathway of photosynthesis. oup.comnih.gov
This compound in Invertebrate Metabolism
While the this compound cycle is generally considered absent in animals, a notable exception exists in certain invertebrates, particularly nematodes. wikipedia.orgredalyc.org In these organisms, the pathway serves a similar function to that in plants and microorganisms: it allows for the net conversion of two-carbon compounds, derived from fat breakdown, into four-carbon intermediates for the synthesis of carbohydrates. redalyc.org This metabolic capability is especially important during specific life stages when external food sources may be unavailable, and the organism must rely on its internal lipid reserves. flvc.org The key enzymes of the cycle, isocitrate lyase and malate synthase, have been identified in various nematode species, enabling them to perform this metabolic feat that is absent in vertebrates. nih.govrupress.org
Metabolic Functions in Early Development Stages (e.g., C. elegans)
The free-living nematode Caenorhabditis elegans provides a well-studied example of the importance of the this compound cycle in invertebrate development. The cycle is particularly active and crucial during the early larval stages. nih.gov In C. elegans, the two key enzymes, isocitrate lyase and malate synthase, are encoded by a single gene and exist as a bifunctional protein. acs.orgnih.gov
Expression of this bifunctional protein is developmentally regulated, with the highest levels of activity observed in embryos and early larvae. nih.gov This timing coincides with the period when the newly hatched larva relies on the egg's yolk reserves, which are rich in lipids, for energy and biosynthetic precursors before it begins to feed. The this compound cycle is essential for converting these lipid stores into the carbohydrates necessary for growth and development. acs.org
Furthermore, research has shown that the this compound cycle is induced under fasting conditions throughout larval development, highlighting its role in metabolic adaptation to nutrient scarcity. acs.org It is also essential for survival under harsh environmental conditions, such as desiccation. By enabling the conversion of fats to the protective sugar trehalose, the this compound shunt is critical for anhydrobiosis in C. elegans. nih.gov
Pathological Implications of Glyoxylate Dysregulation Mechanistic Focus
Glyoxylate Metabolism in Primary Hyperoxaluria Type 2 (PH2)
Primary hyperoxaluria type 2 (PH2) is a rare, autosomal recessive genetic disorder characterized by the excessive production and urinary excretion of oxalate (B1200264), a metabolic end product. researchgate.netrevistanefrologia.com This condition stems from a defect in the metabolism of this compound. tellmegen.com The clinical hallmarks of PH2 include recurrent kidney stones (nephrolithiasis) and the deposition of calcium oxalate crystals in the kidney parenchyma (nephrocalcinosis). nih.gov While generally considered less severe than Primary Hyperoxaluria Type 1 (PH1), PH2 can lead to progressive kidney damage and, in about 25% of patients, end-stage renal disease (ESRD). researchgate.netnih.gov
The genetic foundation of PH2 lies in mutations within the GRHPR gene. researchgate.netmyriad.com This gene encodes the enzyme this compound reductase/hydroxypyruvate reductase (GRHPR). tellmegen.commdpi.com Inactivating mutations in both alleles of the GRHPR gene are responsible for the disease, consistent with an autosomal recessive pattern of inheritance. grantome.com The GRHPR enzyme is present in various tissues but is primarily located in the cytoplasm of liver cells. mdpi.com Its deficiency disrupts the normal detoxification pathway for this compound. researchgate.netmdpi.com Numerous mutations in the GRHPR gene have been identified, including deletions that lead to a non-functional enzyme. erknet.orgfrontiersin.org For instance, a common mutation in Caucasian patients is a single nucleotide deletion (c.103delG), while a 4-base pair deletion is more frequent in patients of Asian descent. erknet.org The diagnosis of PH2 is definitively established through molecular genetic testing that identifies these biallelic pathogenic variants in the GRHPR gene. nih.gov
The GRHPR enzyme has a critical dual function: it catalyzes the reduction of this compound to glycolate (B3277807) and hydroxypyruvate to D-glycerate. mdpi.com In individuals with PH2, the deficiency of GRHPR means that this compound cannot be effectively converted to glycolate. mdpi.com This leads to an accumulation of this compound in the cytosol. researchgate.net The excess this compound is then acted upon by the ubiquitous enzyme lactate (B86563) dehydrogenase (LDH), which oxidizes it to oxalate. researchgate.netmdpi.comwindows.net
This overproduction of oxalate is the central biochemical anomaly in PH2. researchgate.netresearchgate.net Since oxalate is a metabolic end-product that cannot be further metabolized by humans, it is excreted almost exclusively by the kidneys. researchgate.netrevistanefrologia.com The resulting high concentration of oxalate in the urine (hyperoxaluria) leads to supersaturation of calcium oxalate. nih.gov This promotes the formation of insoluble calcium oxalate crystals, which can aggregate into kidney stones or deposit within the kidney tissue itself, causing tubular damage, interstitial fibrosis, and a progressive decline in renal function. researchgate.netuncoveringph.com A biochemical hallmark of PH2 is therefore the elevated urinary excretion of both oxalate and L-glycerate (the product of hydroxypyruvate reduction by LDH). researchgate.netrevistanefrologia.com
| Aspect | Description | References |
|---|---|---|
| Disease Type | Autosomal recessive inherited disorder of this compound metabolism. | researchgate.netrevistanefrologia.comtellmegen.com |
| Affected Gene | GRHPR (this compound Reductase/Hydroxypyruvate Reductase). | researchgate.netmyriad.comfrontiersin.org |
| Enzyme Deficiency | This compound Reductase/Hydroxypyruvate Reductase (GRHPR). | tellmegen.comnih.govmdpi.com |
| Primary Biochemical Effect | Accumulation of this compound and its subsequent conversion to oxalate by Lactate Dehydrogenase (LDH). | researchgate.netmdpi.comwindows.net |
| Key Clinical Manifestations | Recurrent nephrolithiasis (kidney stones), nephrocalcinosis, and potential progression to end-stage renal disease (ESRD). | nih.govwindows.net |
| Diagnostic Markers | Elevated urinary oxalate and L-glycerate; identification of biallelic pathogenic variants in the GRHPR gene. | researchgate.netrevistanefrologia.comnih.gov |
This compound in Type 2 Diabetes Pathophysiology
Recent research has identified this compound as a significant metabolite in the pathophysiology of Type 2 Diabetes (T2D), a chronic metabolic disorder characterized by hyperglycemia and insulin (B600854) resistance. nih.govmdpi.com Its role extends beyond being a simple byproduct, suggesting it may be an active participant in the development and complications of the disease.
Metabolomic profiling studies have revealed that plasma levels of this compound are significantly increased in individuals with T2D. nih.govplos.org Intriguingly, this elevation is not just present in diagnosed diabetics but can also be detected in pre-diabetic individuals. plos.orgresearchgate.net A retrospective study of blood donors found that this compound levels became significantly elevated up to three years before a clinical diagnosis of T2D was made, an increase that appeared earlier than significant changes in plasma glucose. nih.govpsu.edu This suggests that this compound could serve as an early predictive biomarker for T2D, potentially allowing for earlier intervention. plos.orgoatext.com The association of elevated this compound with T2D was observed regardless of the patient's fasting status. plos.orgnih.gov These findings have been supported by studies in diabetic mouse models (db/db mice), which also show a significant increase in plasma this compound levels compared to healthy controls, reinforcing the link between this compound and the diabetic phenotype. nih.gov
| Finding | Study Details | Implication | References |
|---|---|---|---|
| Elevated Plasma this compound | Metabolomic profiling of plasma from diabetic vs. non-diabetic subjects. | This compound is a marker metabolite associated with the diabetic phenotype. | nih.govplos.org |
| Early Detection Potential | A retrospective study on long-term blood donors. | This compound levels rise significantly up to 3 years prior to T2D diagnosis, potentially earlier than glucose. | nih.govplos.orgoatext.com |
| Fasting Status Independence | Analysis of both fasting and non-fasting plasma samples. | The this compound signature is robust and not dependent on the patient's immediate dietary state. | plos.orgnih.gov |
| Animal Model Confirmation | Studies on C57BLKS/J-Leprdb/db−/− (db/db) diabetic mice. | Animal models show a ~6-fold increase in plasma this compound, supporting its association with diabetes. | nih.gov |
A key mechanism through which this compound may contribute to diabetic complications is its role in the formation of Advanced Glycation End-Products (AGEs). nih.gov AGEs are harmful compounds formed when sugars react non-enzymatically with proteins, lipids, and nucleic acids. mdpi.com Their accumulation is accelerated in hyperglycemic conditions and is a major factor in the development of diabetic vascular complications, including diabetic nephropathy. nih.gove-dmj.org this compound, as a reactive dicarbonyl compound, is a potent precursor to AGEs, with a reactivity that is significantly higher than that of glucose. nih.govmdpi.com The formation of AGEs from precursors like glyoxal (B1671930) and methylglyoxal (B44143) is a critical step in the pathology. e-dmj.org By promoting the production of AGEs, elevated this compound levels can contribute to the micro- and macrovascular damage, inflammation, and oxidative stress characteristic of diabetes. nih.govmdpi.com This link is particularly relevant for renal metabolic disorders, as AGE accumulation is a known driver of diabetic nephropathy, a severe and common complication of T2D. nih.gov
This compound Pathways in Microbial Pathogenesis and Antimicrobial Target Identification
The this compound cycle is an anabolic metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.org It is essential for bacteria, fungi, and protozoa, allowing them to synthesize carbohydrates from simple two-carbon compounds like acetate (B1210297) or fatty acids. wikipedia.orgfrontiersin.org This pathway is crucial for the virulence and persistence of many pathogenic microorganisms. numberanalytics.com
The cycle bypasses the two decarboxylation steps of the TCA cycle, conserving carbon skeletons for biosynthesis. nih.gov This is achieved through two key enzymes unique to the this compound cycle: isocitrate lyase (ICL) and malate (B86768) synthase (MS). frontiersin.org ICL cleaves isocitrate into succinate (B1194679) and this compound, and MS condenses this compound with acetyl-CoA to form malate. wikipedia.orgnih.gov This capability allows pathogens to survive in nutrient-limited host environments, such as within macrophages, where fatty acids may be the primary available carbon source. numberanalytics.comnih.gov For example, the this compound cycle is essential for the virulence of Mycobacterium tuberculosis (the causative agent of tuberculosis) and the pathogenic fungus Candida albicans. wikipedia.orgrockefeller.edunih.gov
Crucially, the this compound cycle and its key enzymes, ICL and MS, are absent in mammals. wikipedia.orgnih.gov This metabolic distinction makes the this compound pathway an exceptionally attractive target for the development of novel antimicrobial drugs. redalyc.orgnih.gov Inhibiting enzymes like ICL could selectively kill pathogens that rely on this pathway for survival within the host, without causing harm to human cells. wikipedia.orgnih.gov This strategy holds promise for creating a new class of antibiotics and antifungals to combat diseases like tuberculosis and candidiasis, where microbial persistence and drug resistance are significant challenges. wikipedia.orgnih.gov
| Pathogen | Role of this compound Cycle | Antimicrobial Target Potential | References |
|---|---|---|---|
| Mycobacterium tuberculosis | Essential for survival on fatty acids within host macrophages and for virulence. | Isocitrate lyase (ICL) is a key target for developing new anti-tuberculosis drugs. | wikipedia.orgnumberanalytics.comrockefeller.edu |
| Candida albicans | Required for virulence; enzyme levels increase upon contact with a human host. | ICL inhibitors are being investigated as potential antifungal agents. | wikipedia.orgnih.gov |
| Magnaporthe grisea (Rice Blast Fungus) | Required for full virulence and affects the pre-penetration stage of plant infection. | Demonstrates the widespread importance of the pathway in microbial pathogenesis across different hosts. | nih.gov |
| General Pathogenic Bacteria/Fungi | Allows utilization of non-sugar carbon sources, aiding persistence in host environments. | The absence of the cycle in mammals makes it a prime target for broad-spectrum, selective antimicrobial therapies. | wikipedia.orgnih.govnih.gov |
Essentiality for Virulence in Specific Pathogens
The this compound cycle, an anabolic metabolic pathway that facilitates the synthesis of carbohydrates from fatty acids or other two-carbon compounds, is absent in mammals but is crucial for the virulence of numerous pathogens. nih.govrockefeller.eduwikipedia.org This pathway allows microorganisms to survive in nutrient-limited environments within a host, particularly when glucose is scarce and non-fermentable carbon sources like fatty acids must be utilized. asm.orgtandfonline.com The two key enzymes of this cycle, isocitrate lyase (ICL) and malate synthase (MS), bypass the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon skeletons for biosynthesis. nih.govnumberanalytics.com The essentiality of this cycle for pathogenicity has been demonstrated in a range of bacterial and fungal pathogens.
In the context of bacterial infections, Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, heavily relies on the this compound cycle for its persistence and virulence. rockefeller.eduwikipedia.org When Mtb is engulfed by host macrophages, it resides within a phagosome where it is believed to utilize host-derived fatty acids as a primary carbon source. researchgate.netasm.org Studies have shown that ICL is essential for Mtb to metabolize these fatty acids. researchgate.net Mtb possesses two isoforms of ICL (ICL1 and ICL2), and the deletion of both genes severely impairs bacterial growth in macrophages and leads to its rapid clearance from the lungs in mouse models. rockefeller.edunih.gov Similarly, malate synthase (MS) is indispensable for Mtb's growth on even-chain fatty acids and for its survival during infection. pnas.orgcornell.edu Beyond its role in carbon assimilation, MS in Mtb also serves a critical detoxification function by mitigating the toxic accumulation of this compound, a product of the ICL reaction. pnas.orgcornell.edu Depletion of MS in vivo has been shown to result in the sterilization of Mtb during both acute and chronic phases of infection in mice. cornell.edu
The this compound cycle is also a significant virulence factor for fungal pathogens. nih.gov In Candida albicans, the most common human fungal pathogen, the this compound cycle is activated upon phagocytosis by immune cells like macrophages and neutrophils. researchgate.netnih.govplos.org This metabolic adaptation allows C. albicans to thrive in the glucose-poor environment of the phagolysosome. asm.orgplos.org Mutants of C. albicans lacking the gene for isocitrate lyase (ICL1) exhibit significantly reduced virulence in mouse models of systemic infection. asm.orgnih.gov This demonstrates that the ability to utilize alternative carbon sources via the this compound cycle is a key determinant of its pathogenicity. asm.org
Table 1: Research Findings on the Role of this compound Cycle Enzymes in Pathogen Virulence
| Pathogen | Enzyme(s) | Key Finding | Model System | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis | Isocitrate Lyase (ICL1 and ICL2) | Joint deletion of icl1 and icl2 genes abrogated intracellular growth and resulted in rapid clearance from the lungs. | Macrophages and Mice | rockefeller.edunih.gov |
| Mycobacterium tuberculosis | Malate Synthase (MS) | MS is essential for growth on fatty acids and for detoxifying this compound. In vivo depletion led to bacterial sterilization. | Mice | pnas.orgcornell.edu |
| Candida albicans | Isocitrate Lyase (ICL1) | Mutants lacking ICL1 are markedly less virulent. The enzyme is induced upon phagocytosis by macrophages. | Mice and Macrophages | nih.govplos.org |
| Rhodococcus equi | Isocitrate Lyase (aceA) | The aceA gene is essential for virulence and survival within macrophages. Mutants were completely attenuated. | Foals and Mouse Macrophages | nih.gov |
| Leptosphaeria maculans | Isocitrate Lyase (icl1) | The icl1 gene is essential for pathogenicity and the ability to colonize the host plant. | Canola (Brassica napus) | asm.org |
Inhibitor Development Targeting this compound Cycle Enzymes (e.g., ICL, MS)
The crucial role of the this compound cycle in the virulence of major pathogens, combined with its absence in humans, makes its key enzymes, ICL and MS, highly attractive targets for the development of novel antimicrobial agents. rockefeller.eduplos.orgontosight.ai Targeting these metabolic pathways offers a promising strategy to combat infections, potentially with minimal side effects on the host. plos.orgmicrobiologyresearch.org
Research into inhibitors of ICL has identified several compounds with activity against this enzyme. Early identified inhibitors include itaconate, 3-nitropropionate, and bromopyruvate; however, these molecules often lack specificity and can inhibit other host enzymes, limiting their therapeutic potential. wikipedia.org The search for more specific and potent inhibitors is an active area of investigation. For Mycobacterium tuberculosis, a dual-specificity ICL inhibitor was shown to effectively block bacterial replication on fatty acids both in vitro and within macrophages, demonstrating the feasibility of this therapeutic approach. rockefeller.edunih.gov
In the realm of antifungal development, researchers have screened for ICL inhibitors effective against Candida albicans. A screening approach that mimics the glucose-depleted conditions encountered during an infection identified several natural compounds, including caffeic acid, rosmarinic acid, and apigenin, that exhibit antifungal activity by inhibiting ICL. plos.org Furthermore, in-silico studies have explored other potential inhibitors like guaiazulene (B129963) and aureusidin (B138838) for their ability to target the this compound cycle in C. albicans. tandfonline.com
Malate synthase (MS) is also a validated target for drug development. ontosight.aiontosight.ai Antagonists of MS disrupt the this compound cycle, preventing pathogens from utilizing fatty acids and leading to cell death. ontosight.ai Research has focused on designing and synthesizing specific inhibitors against MS from pathogens like M. tuberculosis and Brucella melitensis. wikipedia.orgontosight.ai The development of such inhibitors could provide new therapeutic avenues for treating diseases like tuberculosis and brucellosis. wikipedia.orgontosight.ai The ongoing efforts to discover and optimize specific inhibitors for both ICL and MS hold the potential to deliver a new class of antimicrobial drugs that act by crippling the metabolic adaptability essential for pathogen survival and virulence. nih.govontosight.ai
Advanced Research Methodologies in Glyoxylate Studies
Omics Approaches
Omics technologies provide a comprehensive view of biological systems by analyzing entire sets of molecules. Transcriptomics, metabolomics, and proteomics are particularly valuable in glyoxylate studies for understanding gene expression, metabolite profiles, and enzyme characteristics, respectively.
Transcriptomics for Gene Expression Analysis
Transcriptomics, primarily through techniques like RNA sequencing (RNA-seq), allows for the analysis of gene expression patterns related to this compound metabolism under various conditions. This approach helps identify genes that are up- or down-regulated, providing insights into the regulatory mechanisms controlling this compound pathways. Studies have utilized transcriptomics to investigate the response of organisms to environmental stresses or changes in nutrient availability. For example, transcriptomic analysis of Symbiodinium exposed to elevated temperatures revealed differential expression of genes encoding this compound cycle enzymes, representing the first report of this in this organism. frontiersin.org In the ciliated protozoan Tetrahymena thermophila, comparative transcriptomics showed that genes involved in the this compound cycle were more highly expressed when feeding on digestion-resistant bacteria compared to digestible bacteria. mdpi.com Specifically, the gene encoding isocitrate lyase (ICL), a key enzyme in the this compound cycle, was significantly upregulated in the presence of bacteria. mdpi.com Transcriptome analysis in cotton genotypes under nitrogen starvation and resupply identified differentially expressed genes (DEGs) related to carbon metabolism, including those associated with this compound and dicarboxylate metabolisms. mdpi.com Six DEGs associated with this compound and dicarboxylate metabolisms were upregulated in one cotton genotype (CCRI-69) but not in another (XLZ-30) under these conditions. mdpi.com Integrated transcriptomics and metabolomics studies have also shown significant upregulation of key genes in the this compound cycle in response to environmental stress, suggesting its role in stress defense. semanticscholar.orgfrontiersin.org
Metabolomics for this compound and Metabolite Profiling
Metabolomics involves the large-scale study of metabolites within a biological system. This is crucial for directly measuring this compound levels and identifying other metabolites whose concentrations change in conjunction with this compound metabolism. Mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), are widely used for metabolite profiling due to their sensitivity and ability to separate and identify a wide range of compounds. creative-proteomics.comoup.comacs.orgplos.orgfrontiersin.org
GC-MS has been a central tool in metabolomics, particularly for profiling primary metabolites, offering robustness and excellent separation capabilities. oup.complos.orgfrontiersin.org CE-MS methods have been developed for the large-scale determination of anionic metabolites, including this compound, with high sensitivity. acs.org LC-MS systems, often coupled with high-resolution mass spectrometers, facilitate the separation and identification of this compound and dicarboxylate metabolites in complex biological samples. creative-proteomics.com
Metabolomics studies have provided valuable insights into this compound metabolism. For instance, a metabolomics-based method using GC-MS in Escherichia coli indicated that the expression of the yfcC gene potentially affected the metabolism of the this compound shunt. nih.gov Analysis of the exometabolome of Caenorhabditis elegans using GC-MS revealed that the nematode utilizes the this compound pathway under anaerobic conditions. plos.org Urine metabolomics profiling using GC-MS has also identified altered metabolic pathways, including the this compound and dicarboxylate metabolism, in patients with lumbar disc herniation. frontiersin.org Integrated transcriptomics and metabolomics analyses have shown that this compound metabolism is significantly upregulated in certain cell types, playing a key role in stress defense. semanticscholar.orgfrontiersin.org
Proteomics for Enzyme Characterization
Proteomics focuses on the large-scale study of proteins, which are the enzymes that catalyze metabolic reactions. Proteomic analysis is essential for identifying, quantifying, and characterizing the enzymes involved in this compound metabolism. Techniques like shotgun proteomics can identify active metabolic pathways by analyzing differentially abundant proteins. frontiersin.org
Studies utilizing proteomics have characterized key enzymes of the this compound cycle, such as isocitrate lyase (ICL) and malate (B86768) synthase (MS). oup.comfrontiersin.orgpnas.org Proteomic analysis of glyoxysomes, organelles where the this compound cycle primarily occurs in plants, has identified known glyoxysomal metabolic enzymes, including ICL and malate synthase. oup.com In bleached coral tissue, shotgun proteomics identified enzymes associated with the this compound cycle, such as isocitrate lyase, as being higher in abundance, suggesting an increased capacity to produce this compound. frontiersin.org Proteome analysis of sugarbeet seeds has also revealed the presence of a complete this compound cycle, identifying the relevant enzymes. pnas.org Creative Proteomics offers services for enzyme activity analysis and pathway reconstruction in this compound and dicarboxylate metabolism. creative-proteomics.com
Genetic Manipulation and Engineering
Genetic manipulation techniques are fundamental for investigating the function of specific genes within this compound pathways and for engineering organisms with altered this compound metabolism for research or biotechnological applications.
Gene Knock-out and Overexpression Studies
Gene knock-out studies involve deleting or inactivating specific genes to observe the effect on this compound metabolism and related phenotypes. Overexpression studies, conversely, involve increasing the expression of a gene to enhance the activity of a particular enzyme or pathway. These techniques are widely used to understand the role of individual genes and to redirect metabolic flux.
Knock-out of genes involved in competing pathways or regulatory elements can activate the this compound cycle. For example, deleting the gene encoding the transcriptional repressor of this compound pathway genes (iclR) increased succinate (B1194679) productivity in E. coli by activating the this compound pathway. frontiersin.org Knocking out genes like aceA (encoding isocitrate lyase) has been used to block the this compound pathway to conserve metabolic intermediates for the production of other compounds. nih.gov Studies in Escherichia coli have also explored the effects of knocking out genes like lpdA on this compound pathway activity. scirp.org
Overexpression of key this compound cycle enzymes, such as isocitrate lyase and malate synthase, has been employed to enhance the flux through the pathway for the production of desired chemicals like malate. nih.govnih.gov However, the effects of overexpression can be complex and may not always lead to predicted outcomes, sometimes influencing other metabolic pathways. researchgate.net Overexpression of the aceBA operon encoding isocitrate lyase and malate synthase from Chlorogloeopsis fritschii in Synechococcus sp. PCC 7002, which lacks the this compound cycle, demonstrated that these enzymes were active and supported acetate (B1210297) assimilation. nih.gov
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a crucial tool for quantitatively studying metabolism by estimating intracellular reaction rates, known as fluxes. Unlike metabolite concentrations, fluxes are not directly measurable. MFA utilizes stable isotope-labeled tracers to infer these rates by analyzing the resulting isotope labeling patterns in intracellular metabolites. mdpi.com The core concept of MFA is that under metabolic and isotopic steady-state conditions, the labeling pattern of a metabolite reflects the flux-weighted average of its substrates' labeling patterns. mdpi.com This allows MFA to determine the relative contributions of converging metabolic pathways, particularly when these pathways produce substrates with distinct labeling patterns for a shared product. mdpi.com
MFA is more powerful than methods like Flux Balance Analysis (FBA) or Stoichiometric Flux Analysis (SFA) as it incorporates isotope labeling data, overcoming limitations in resolving fluxes through reversible reactions, metabolic cycles, or parallel intracellular pathways. mdpi.com While commonly referred to as ¹³C-MFA, the framework can also be applied to labeling from other isotopes like ¹⁵N and ²H. mdpi.com
Isotopic Labeling Techniques
Isotopic labeling experiments (ILEs) are fundamental to MFA. These experiments involve growing cells on a medium containing a stable isotope-labeled substrate, such as ¹³C-labeled glucose or acetate. mdpi.comisotope.com The distribution of the isotope label throughout the metabolic network is then measured in various metabolites. mdpi.comvanderbilt.edu
Metabolite labeling is typically measured using techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). vanderbilt.edu NMR provides information on the specific position of labeled atoms within a molecule, while MS offers higher sensitivity and throughput but less positional information. vanderbilt.edu
For accurate flux determination, the choice of the ¹³C-labeled substrate is critical and depends on the microorganism and the experimental objectives. mdpi.com Often, a mixture of labeled substrates, such as 80% [1-¹³C] and 20% [U-¹³C] glucose, is used to ensure high ¹³C abundance across various metabolites. mdpi.com Alternatively, pure and singly labeled substrates can be more effective for identifying novel pathways by simplifying the tracing of labeled carbons in intermediates. mdpi.com
Isotope dilution experiments can also be performed to identify the presence and activity of specific pathways related to this compound metabolism. This involves fully labeling cells with a tracer like NaH¹³CO₃ or [U-¹³C₆] glucose, followed by the addition of unlabeled this compound or glutamate (B1630785) to assess the activity of specific reactions. vanderbilt.edu
Computational Metabolic Modeling
Computational metabolic modeling is an integral part of MFA, providing the framework to convert isotopic labeling data and measured uptake/secretion rates into quantitative flux maps. mdpi.comvanderbilt.edu These models represent the metabolic network as a system of equations, including mass balances for metabolites and isotopomer balances. vanderbilt.edu
Genome-scale metabolic models (GEMs) are computational representations that encompass the entirety of an organism's metabolic activity based on its genome. nih.gov These models consist of mass-balanced metabolic reactions and metabolites organized into a stoichiometric matrix, along with gene-protein-reaction associations. nih.gov GEMs enable in silico simulations to predict how genetic or environmental changes influence cellular metabolism. nih.gov
Flux balance analysis (FBA), a constraint-based modeling method, is often used with GEMs to predict intracellular fluxes. nih.govoup.com By incorporating isotopic labeling data, ¹³C-MFA allows for a more accurate determination of flux distributions compared to FBA alone. mdpi.com Computational tools and algorithms are used to solve the system of equations derived from the metabolic model and isotopic labeling data, often employing least-squares regression to estimate flux parameters. mdpi.comvanderbilt.edu
Computational modeling has been applied to study this compound metabolism in various organisms. For example, genome-scale metabolic network analysis of Saccharomyces cerevisiae has been used to identify metabolic engineering targets for improved succinic acid production, which involved redirecting serine and glycine (B1666218) synthesis from this compound derived from the this compound cycle. oup.com In Mycobacterium tuberculosis, computational flux analyses using GEMs have predicted significant changes in this compound shunt reactions, such as an increase in isocitrate lyase flux, during slow growth conditions. frontiersin.org
Enzyme Structural Biology and Biochemical Characterization
Understanding the enzymes involved in this compound metabolism at a molecular level is crucial for deciphering their mechanisms and regulation. Structural biology and biochemical characterization techniques provide detailed insights into enzyme function, substrate specificity, and interactions.
Protein Purification and Activity Assays
Purification of enzymes involved in this compound metabolism is a prerequisite for detailed biochemical characterization. Techniques such as affinity chromatography, often utilizing His-tags engineered onto the recombinant proteins, are commonly employed to isolate the target enzyme from cellular extracts. igem.orgnih.gov Successful purification is typically verified using methods like SDS-PAGE and Western blotting to confirm the presence and purity of the protein at the expected molecular weight. igem.org
Once purified, enzyme activity assays are performed to quantify the enzyme's catalytic rate and characterize its kinetic properties. These assays are designed to measure the conversion of substrate to product or the consumption of a cofactor over time. For enzymes involved in this compound metabolism, such as this compound reductase, assays often monitor changes in the absorbance of cofactors like NADPH, which is oxidized to NADP⁺ during the reaction. igem.orgpeerj.com Since NADPH absorbs light at 340 nm while NADP⁺ does not, a decrease in absorbance at this wavelength indicates enzyme activity. igem.org
Activity assays can be used to determine optimal reaction conditions, such as temperature and pH, and to assess the enzyme's substrate specificity and kinetic parameters like K_m and V_max. igem.orgnih.govumich.edu For example, the activity of alanine:this compound aminotransferase (AGT) can be determined by coupling the production of pyruvate (B1213749) to the oxidation of NADH catalyzed by lactate (B86563) dehydrogenase, monitoring the decrease in absorbance at 340 nm. nih.govumich.edu
Studies on this compound reductase from Thermococcus litoralis involved purifying the enzyme and characterizing its activity across different temperatures and pH levels. nih.gov Similarly, research on human alanine:this compound aminotransferase (AGT) has involved purifying recombinant AGT and determining its activity using a two-step reaction coupled to NADH oxidation. nih.gov
X-ray Crystallography and Cryo-EM for Structural Elucidation
X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional structures of enzymes involved in this compound metabolism at or near atomic resolution. These structures provide critical insights into the arrangement of atoms, active site architecture, and how the enzyme interacts with its substrates and cofactors. nih.govtamu.edujeolusa.com
X-ray crystallography involves obtaining high-quality crystals of the purified enzyme. jeolusa.com When an X-ray beam passes through the crystal, it produces a diffraction pattern that can be analyzed to reconstruct the electron density map of the molecule, revealing its 3D structure. jeolusa.com This technique has been instrumental in determining the structures of numerous enzymes, including those in the this compound pathway. nih.govtamu.edu For instance, crystal structures of this compound reductase from different species have been solved, some with bound substrates or cofactors, which are crucial for understanding the reaction mechanism. peerj.com Structures of alanine:this compound aminotransferase from sources like Thermococcus litoralis and human have also been determined by X-ray crystallography, providing insights into substrate binding and specificity. nih.goviucr.org The structure of E. coli this compound/hydroxypyruvate reductase complexed with NADP⁺ and this compound has been determined, illustrating the interactions between the enzyme and its substrate. biorxiv.org
Cryo-EM is an increasingly important technique, particularly for large or flexible protein complexes that are difficult to crystallize. nih.govjeolusa.com In Cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, preserving the molecules in a near-native state. jeolusa.com An electron beam is passed through the frozen sample, and the resulting 2D images from various orientations are computationally combined to generate a 3D reconstruction of the molecule. jeolusa.com While traditionally offering lower resolution than X-ray crystallography, recent advancements in Cryo-EM technology have enabled near-atomic resolution structures. nih.govjeolusa.com Cryo-EM is complementary to X-ray crystallography, and the two techniques can be used together to study different aspects of enzyme structure and dynamics. jeolusa.com
Structural studies on this compound cycle enzymes, such as isocitrate lyase, using X-ray crystallography have aimed to understand the control of the metabolic branch point between the TCA cycle and the this compound bypass. nih.gov These structural insights can inform rational drug design efforts targeting these enzymes. nih.gov
Here is a table summarizing some research findings related to enzyme characterization:
| Enzyme | Organism | Method | Key Finding | Source |
| This compound reductase (YcdW) | E. coli | Purification, Activity Assay (NADPH) | Activity confirmed by decrease in absorbance at 340 nm due to NADPH oxidation. Higher enzyme concentration leads to faster turnover. | igem.org |
| This compound reductase (SmGR1 and SmGR2) | S. meliloti | X-ray Crystallography, Biochemical tools | Crystal structures solved with bound oxalate (B1200264) and NADPH; possess substrate specificity to hydroxypyruvate, hydroxylphenylpyruvate, and this compound. | peerj.com |
| Alanine:this compound aminotransferase (AGT) | T. litoralis | Purification, Activity Assay, Sequencing | Purified and characterized; optimum pH 7.5, stable up to 80°C; gene cloned and sequenced. | nih.gov |
| Alanine:this compound aminotransferase (AGT1) | Arabidopsis thaliana | Purification, Activity Assay (NADH) | Recombinant enzyme active; activity measured by coupling pyruvate production to NADH oxidation. | umich.edu |
| Alanine:this compound aminotransferase (AGT) | Human | Purification, Activity Assay | Activity determined using a two-step reaction measuring pyruvate production. | nih.gov |
| This compound/hydroxypyruvate reductase (GhrA) | E. coli | X-ray Crystallography | Crystal structure with NADP⁺ and this compound determined, showing substrate binding mode. | biorxiv.org |
| Isocitrate lyase (ICL) | Aspergillus nidulans | X-ray Crystallography | Crystals obtained and analyzed to understand the metabolic branch point control. | nih.gov |
Biotechnological and Industrial Applications of Glyoxylate Metabolism
Metabolic Engineering for Chemical Bioproduction
Metabolic engineering strategies centered on the glyoxylate cycle aim to create high-performance microbial cell factories for the efficient production of a wide range of chemicals, including organic acids, amino acids, and fatty acid-related products. nih.govfrontiersin.orgnih.gov This involves fine-tuning or rewiring endogenous or heterologous pathways to optimize carbon flow through the this compound shunt. nih.govnih.gov
Production of Organic Acids (e.g., Succinate (B1194679), Malate (B86768), Fumarate (B1241708), Glycolate (B3277807), 3-Hydroxypropionate)
The this compound cycle plays a significant role in the microbial production of various organic acids.
Succinate: Succinate is a valuable platform chemical with diverse applications. researchgate.net While succinate can be produced through the reductive branch of the TCA cycle, the this compound pathway offers an alternative route, particularly under aerobic or microaerobic conditions. frontiersin.orgresearchgate.netnih.gov Engineering efforts in Escherichia coli have combined the reductive TCA pathway and the this compound cycle to improve succinate yields. frontiersin.org Deletion of competing pathways and overexpression of key enzymes like pyruvate (B1213749) carboxylase (pyc) and deregulation of the this compound cycle by deleting the repressor IclR have been shown to increase succinate production. frontiersin.org Studies have demonstrated succinate production from methane (B114726) in engineered methanotrophs by integrating this compound cycle enzymes. nih.gov
Malate: Malate is another dicarboxylic acid with industrial uses. frontiersin.orgfrontiersin.org The this compound pathway contributes to malate synthesis through the action of malate synthase, which combines this compound and acetyl-CoA. frontiersin.org Metabolic engineering in E. coli and Aspergillus oryzae has focused on enhancing malate production by overexpressing isocitrate lyase and malate synthase and optimizing the balance between the this compound cycle and the oxidative TCA cycle. nih.govfrontiersin.org Overexpression of pyruvate carboxylase has also been shown to improve malate production by increasing oxaloacetate levels. mdpi.com
Fumarate: Fumarate is an important intermediate in the TCA cycle with applications in various industries. nih.govfrontiersin.orgresearchgate.net The this compound pathway is being evaluated for its potential in fumarate production. frontiersin.org Engineering E. coli for fumarate production via the this compound pathway has involved deleting the IclR repressor to redirect carbon flux and overexpressing enzymes like pyruvate carboxylase and isocitrate lyase. nih.govdntb.gov.ua Optimizing the expression levels of these enzymes is crucial for balancing the this compound cycle and oxidative TCA flux to maximize fumarate titer. nih.gov Strategies have also included blocking fumarate consumption and increasing glucose uptake. nih.gov Engineered E. coli strains have achieved significant fumarate titers through these approaches. nih.govresearchgate.netdntb.gov.ua
Glycolate: Glycolate (glycolic acid) is a two-carbon alpha-hydroxy acid used in various applications. nih.govmdpi.com While natural microbial pathways for direct glycolate production from cheap feedstocks are limited, synthetic pathways, including modified this compound shunt pathways, have been developed. nih.gov Engineering E. coli for glycolate production often involves enhancing flux towards the this compound cycle through overexpression of ICL and deletion of competing pathways. nih.govnih.govd-nb.info Overexpression of this compound reductase (ycdW) is also crucial for converting this compound to glycolate. nih.govmdpi.comnih.gov Strategies to improve glycolate production have addressed cofactor imbalances and carbon flux distribution between the TCA cycle and the this compound shunt. nih.gov High glycolate titers and yields have been achieved in engineered E. coli strains using glucose or xylose as carbon sources. nih.govmdpi.comnih.govd-nb.info
3-Hydroxypropionate: 3-Hydroxypropionate (3-HP) is a platform chemical with potential as a precursor for various compounds, including PHA copolymers. researchgate.netresearchgate.net The this compound cycle can be relevant in the context of 3-HP production, particularly in providing precursors like acetyl-CoA. nih.gov Metabolic engineering strategies for 3-HP production in yeast and E. coli have focused on establishing specific pathways (e.g., malonyl-CoA reductase pathway, beta-alanine (B559535) pathway) and increasing the supply of precursors derived from central metabolism, which can be influenced by this compound metabolism. researchgate.netnih.govsciopen.com
Synthesis of Amino Acids and Derivatives (e.g., 5-Aminolevulinic Acid, L-Theanine)
The this compound cycle can also be engineered to enhance the production of certain amino acids and their derivatives by providing essential precursors. nih.govfrontiersin.org While specific detailed research findings on the direct production of 5-aminolevulinic acid or L-theanine solely through this compound metabolism engineering are not extensively detailed in the provided context, the general principle involves leveraging the this compound cycle's ability to generate four-carbon intermediates (malate and succinate) that can serve as building blocks for amino acid synthesis. nih.govfrontiersin.orgresearchgate.net For instance, succinate is a precursor for the synthesis of amino acids in the aspartate family. nih.gov Engineering the this compound cycle can potentially increase the availability of these precursors, thereby enhancing amino acid production.
Generation of Fatty Acid-Related Products (e.g., PHA Copolymers)
The this compound cycle is linked to the production of fatty acid-related products, particularly polyhydroxyalkanoates (PHAs), which are biodegradable biopolymers. nih.govresearchgate.netmdpi.com The this compound cycle can influence the availability of acetyl-CoA, a key precursor for PHA synthesis. researchgate.netqut.edu.au In some cases, the this compound bypass pathway is involved in generating precursors like (R)-3-hydroxybutyryl-CoA for the production of poly(3-hydroxybutyrate) (PHB) and its copolymers. qut.edu.auresearchgate.net Metabolic engineering strategies for enhancing PHA production in organisms like E. coli and Ralstonia eutropha have involved optimizing metabolic flux, including pathways related to acetyl-CoA supply and the this compound cycle, to increase the accumulation of PHA copolymers. researchgate.netmdpi.comqut.edu.auresearchgate.netcsic.esportlandpress.comnih.gov Reducing the flow of acetyl-CoA into the this compound cycle can potentially increase its availability for PHA biosynthesis. qut.edu.au
Strategies for Enhancing or Diverting this compound Flux in Microbial Cell Factories
Modulating the flux through the this compound cycle is a key strategy in metabolic engineering for optimizing the production of target chemicals. nih.govfrontiersin.orgresearchgate.net Several approaches are employed to enhance or divert this compound flux:
Overexpression of Key Enzymes: Increasing the expression levels of isocitrate lyase (ICL) and malate synthase (MS) can directly enhance flux through the this compound cycle. nih.govfrontiersin.orgmdpi.comnih.gov This is a common strategy to channel more carbon towards this compound and its downstream products.
Inactivation or Downregulation of Competing Pathways: Reducing flux through competing pathways, particularly the oxidative branch of the TCA cycle, can redirect carbon towards the this compound shunt. nih.govnih.gov Deletion or downregulation of isocitrate dehydrogenase (ICDH), which competes with ICL for isocitrate, is a frequent strategy. nih.govnih.gov Blocking acetate (B1210297) formation pathways can also enhance flux towards the this compound cycle when using acetate as a carbon source. nih.gov
Deregulation of this compound Cycle Repressors: The this compound cycle is often regulated by repressors like IclR. nih.govfrontiersin.org Deleting or modifying these repressors can lead to the constitutive activation of the this compound cycle, increasing flux. nih.govfrontiersin.org
Optimizing Cofactor Availability: The this compound cycle and downstream pathways may require specific cofactors (e.g., NADPH for glycolate production). nih.gov Engineering efforts can focus on balancing cofactor supply and demand to improve product yield. nih.gov
Pathway Optimization and Balancing: Fine-tuning the expression levels of multiple enzymes involved in the this compound cycle and the downstream production pathway is crucial for achieving optimal carbon flux distribution and minimizing the accumulation of undesirable byproducts. nih.govdntb.gov.uamdpi.com This can involve using promoters of varying strengths or employing tools like CRISPRi for precise gene regulation. nih.govfrontiersin.orgmdpi.com
Development of Auxotrophic Metabolic Sensors for this compound Detection
Auxotrophic metabolic sensors (AMS) are engineered microbial strains where growth is dependent on the availability of a specific metabolite. researchgate.netresearchgate.netnih.govbiorxiv.org These sensors are valuable tools in metabolic engineering and biotechnology for detecting and quantifying metabolites, including this compound. researchgate.netresearchgate.netnih.govbiorxiv.org
AMS for this compound detection are designed such that the strain requires this compound for growth. researchgate.netresearchgate.netnih.govbiorxiv.org This is typically achieved by creating a genetic modification that blocks an essential metabolic pathway unless external this compound is supplied or produced internally. researchgate.netresearchgate.net The growth rate or biomass formation of the engineered strain then correlates with the concentration of this compound. researchgate.netnih.gov
Computational methods, such as in silico metabolic modeling, are employed to design these auxotrophic strains by identifying genetic interventions that create a this compound-dependent growth phenotype. researchgate.netnih.govbiorxiv.org These sensors can have a wide sensitivity range, allowing for the detection of this compound across different concentrations. researchgate.netnih.gov
AMS for this compound have applications in:
Pathway Engineering: Testing and optimizing synthetic pathways that produce this compound as an intermediate. researchgate.netresearchgate.netnih.govbiorxiv.org
Environmental Monitoring: Quantifying this compound in various environments, such as that produced by photosynthetic microorganisms. researchgate.netresearchgate.netnih.govbiorxiv.org
High-Throughput Screening: Facilitating the screening of enzyme variants or genetic libraries for improved this compound production or utilization. biorxiv.org
These sensors provide a convenient and relatively high-throughput method for indirectly measuring intracellular or extracellular this compound levels, which can be challenging to measure directly. researchgate.netbiorxiv.org
Data Table: Examples of Chemical Production via this compound Metabolism Engineering
| Product | Microorganism | Key Engineering Strategies | Achieved Titer / Yield | Source |
| Fumarate | Escherichia coli | IclR deletion, pyc overexpression, optimization of aceA and gltA expression, fumABC/aspA deletion, galP promoter substitution | 28.2 g/L (aerobic) | nih.gov |
| Fumarate | Escherichia coli | Pathway optimization of noncyclic this compound pathway (pyc, gltA, acnB, aceA, sdh overexpression), transporter engineering | 22.4 g/L (fed-batch) | dntb.gov.ua |
| Malate | Aspergillus oryzae | Overexpression of pyruvate carboxylase, isocitrate lyase, and malate synthase | 99.8 g/L | frontiersin.org |
| Malate | Escherichia coli | In vitro system with PC, CS, ACN, ICL, MS; CRISPRi for enzyme coordination | 0.82 mol/mol yield | nih.gov |
| Glycolate | Escherichia coli | Overexpression of ICL, ycdW; deletion of acetate forming pathways, icd, arcA, iclR | 2.75 g/L (shake flask), 65.5 g/L (fed-batch) | nih.gov |
| Glycolate | Escherichia coli | Overexpression of aceA, aceK, ycdW, gltA; optimization with synthetic promoters | 3.02 g/L (shake flask), 15.53 g/L (fed-batch) | mdpi.com |
| Glycolate | Escherichia coli | NADP+-dependent GAPDH (GapC) introduction, SthA elimination, ICDH inactivation, aceA and ycdW upregulation | 5.3 g/L (shake flask), 41 g/L (fed-batch) | nih.gov |
| Glycolate | Escherichia coli | Overexpression of aceA and ghrA, deletion of aceB, introduction of xdh and xylC from C. crescentus, deletion of iclR and ackA | 43.60 g/L (fed-batch from xylose) | d-nb.info |
| Succinate | Escherichia coli | Reductive TCA + this compound cycle, lactate (B86563)/ethanol (B145695)/acetate pathway blockage, IclR deletion, pyc overexpression | 1.6 mol/mol glucose yield (anaerobic) | frontiersin.org |
| Succinate | Methylomonas sp. DH-1 | Integration of E. coli GS enzymes, sdh mutant | 195 mg/L from methane (6.41% theoretical yield) | nih.gov |
| 3-Hydroxypropionate | Saccharomyces cerevisiae | Malonyl-CoA reductase pathway / beta-alanine pathway, increasing precursor supply (acetyl-CoA, NADPH), optimizing culture | Up to 10 g/L (MCR pathway), 13.7 g/L (beta-alanine pathway) | nih.gov |
| PHA Copolymers | Escherichia coli | Optimizing metabolic flux, potentially involving this compound bypass for precursor supply (e.g., 3HB) | Production of various copolymers achieved | mdpi.comresearchgate.netcsic.esportlandpress.com |
Future Directions and Emerging Research Avenues in Glyoxylate Science
Elucidating Uncharacterized Glyoxylate Metabolic Enzymes and Pathways
While the core enzymes of the this compound bypass, isocitrate lyase (ICL) and malate (B86768) synthase (MS), are well-known, the full spectrum of enzymes involved in this compound metabolism across diverse organisms remains to be fully characterized. Research is ongoing to identify and understand the function of novel enzymes that produce, consume, or regulate this compound. For instance, studies in acetic acid bacteria have identified a this compound dehydrogenase distinct from those found in fungi and a novel this compound reductase, highlighting the diversity of this compound-metabolizing enzymes. nii.ac.jp The identification of uncharacterized metabolic enzymes is crucial for a complete picture of cellular metabolism and can reveal novel nodes important for disease therapy. nih.gov
Further efforts are needed to elucidate alternative pathways involving this compound beyond the canonical this compound bypass. For example, a cytosolic this compound shunt in plants has been proposed to support photosynthesis under high light conditions, suggesting the existence of non-canonical routes for this compound metabolism. biorxiv.org Understanding these uncharacterized enzymes and pathways will provide a more complete map of this compound's metabolic landscape and its physiological roles.
Comprehensive Understanding of this compound Regulatory Networks
The regulation of this compound metabolism is complex and occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications of key enzymes. Future research aims to comprehensively map the regulatory networks controlling this compound flux in various organisms and under different environmental conditions. Studies in Escherichia coli have investigated the robust regulation of the this compound bypass, particularly the phosphorylation of isocitrate dehydrogenase (IDH) by a bifunctional kinase-phosphatase (IDHKP), which controls the partitioning of carbon flux between the TCA cycle and the this compound bypass. plos.org This regulation ensures precise control of flux despite variations in protein levels. plos.org
Research is also focusing on identifying the signaling molecules and transcription factors that respond to changes in carbon availability and metabolic state to modulate this compound pathway gene expression. For instance, in yeast, the transcription factor Oaf1 has been implicated in regulating this compound metabolic genes. nih.gov A comprehensive understanding of these regulatory networks, potentially through integrated omics approaches, is essential to predict and manipulate this compound metabolism effectively. nih.govembopress.org
Systems Biology Approaches to this compound Metabolism in Complex Biological Systems
This compound metabolism does not operate in isolation but is intricately connected with other central metabolic pathways, including the TCA cycle, gluconeogenesis, and fatty acid metabolism. nih.govresearchgate.net Systems biology approaches are increasingly being employed to understand the behavior of this compound metabolism within the context of the entire cellular network. nih.govresearchgate.netresearchgate.net These approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling to provide a holistic view of how this compound metabolism responds to genetic and environmental perturbations. embopress.orgnih.govresearchgate.net
Using systems biology, researchers can simulate metabolic networks involving the this compound pathway to predict the effects of genetic modifications or environmental changes on metabolic fluxes and cellular phenotypes. nih.govresearchgate.net This is particularly valuable for understanding complex scenarios, such as metabolic adaptations during growth on different carbon sources or in response to stress. nih.govnih.gov For example, systems biology has been used to analyze metabolic changes in archaea growing on different carbon sources, revealing increased activity of the this compound bypass under certain conditions. nih.gov
Exploring Novel Roles of this compound in Inter-Kingdom Interactions
Emerging research suggests that this compound and its associated pathways may play roles in interactions between different organisms, including host-microbe relationships. While the search results did not provide direct examples of this compound's explicit role in inter-kingdom interactions, the broader context of microbial volatile compounds and host-associated microbiota metabolism highlights this as a burgeoning area. oup.comnih.govoup.com
Microbial metabolites, including volatile compounds, are known to mediate communication and interaction between bacteria, fungi, and plants. oup.comnih.gov Given this compound's central metabolic position, it is plausible that it or its derivatives could be involved in such inter-kingdom signaling or metabolic exchange. Research into the metabolic disparities at the human-fungal interface, for instance, is revealing how unique fungal metabolic enzymes and networks interact with host metabolism, suggesting potential avenues for exploring this compound's involvement in these complex relationships. nih.gov Furthermore, studies on rhizobacteria and their interactions with plants, including succinate-mediated syntrophy, indicate the importance of understanding metabolic exchanges in inter-kingdom contexts, where this compound could play an indirect role through the this compound shunt's connection to succinate (B1194679) production. oup.com
Advanced Biotechnological Applications and Sustainable Bioproduction Enhancement
The this compound pathway is a promising target for metabolic engineering to enhance the sustainable bioproduction of valuable chemicals. By directing carbon flux through the this compound bypass, microorganisms can convert inexpensive carbon sources, such as acetate (B1210297) or fatty acids, into precursors for various products. nih.govfrontiersin.org
Recent achievements in microbial production of chemicals through tuning of the this compound cycle include the production of organic acids, amino acids, and fatty acid-related products. nih.govfrontiersin.org For example, engineering E. coli by reinforcing the this compound bypass has been shown to improve glycolate (B3277807) production from acetate. nih.gov
Future efforts in this area will focus on optimizing this compound pathway flux for higher yields and productivity of target compounds. This involves fine-tuning the expression and activity of this compound cycle enzymes, minimizing carbon loss to byproducts, and integrating the this compound pathway with other biosynthetic routes. nih.govfrontiersin.org Advanced biotechnological approaches, such as synthetic biology and dynamic regulation strategies, are being developed to precisely control this compound metabolism in microbial cell factories, contributing to a more sustainable bioeconomy. oup.comswissbiotech.orgmdpi.comoup.com
Q & A
Q. How can glyoxylate be accurately quantified in biological samples, and what are the limitations of common detection methods?
this compound quantification requires methods sensitive to its low endogenous concentrations and reactive nature. Enzymatic assays (e.g., using this compound reductase) coupled with spectrophotometry are common but may lack specificity due to interference from structurally similar metabolites like pyruvate. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) improve specificity and sensitivity . For cellular studies, isotopically labeled tracers (e.g., ¹³C-glyoxylate) enable tracking of metabolic flux while minimizing background noise .
Q. What experimental models are suitable for studying this compound's role in metabolic cross-talk between peroxisomes and mitochondria?
In vitro models like isolated peroxisomes/mitochondria from mammalian liver tissues can assess compartment-specific this compound metabolism. For in vivo studies, knockout murine models (e.g., Agxt-deficient mice) mimic primary hyperoxaluria type 1, revealing pathological oxalate accumulation due to defective this compound detoxification . Plant models (e.g., Arabidopsis thaliana) are also valuable for studying this compound cycle regulation during photorespiration .
Q. How do researchers differentiate this compound-specific enzymatic activity from broader substrate promiscuity in dehydrogenase assays?
Use purified enzymes (e.g., human this compound reductase/hydroxypyruvate reductase, GRHPR) with kinetic assays under controlled pH and cofactor conditions (NADH/NADPH). Competitive inhibition studies with analogs (e.g., hydroxypyruvate) and crystallographic analysis (e.g., X-ray structures of GRHPR-substrate complexes) clarify substrate-binding specificity .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) resolve conflicting data on this compound shunt activity in microbial models under varying carbon sources?
Employ ¹³C isotopomer analysis with [U-¹³C]acetate or [1,2-¹³C]glucose to trace this compound shunt contribution to central carbon metabolism. Computational tools like SUMOFLUX integrate mass spectrometry data and genome-scale metabolic models to quantify flux ratios (e.g., this compound shunt vs. TCA cycle). For example, constraining flux through isocitrate lyase (ICL) in E. coli reveals compensatory mechanisms when the TCA cycle is disrupted .
Q. What experimental strategies validate the "this compound scenario" in prebiotic chemistry, and how are contradictory synthesis pathways addressed?
Simulate prebiotic conditions (e.g., aqueous aerosols, UV photolysis) to test HCN polymerization pathways. GC-MS analysis of reaction products identifies key intermediates like glyoxylic acid and dihydroxyfumarate. Discrepancies in yield (e.g., this compound vs. formaldehyde adducts) are addressed by varying pH, ion catalysts (Na⁺/Mg²⁺), and redox conditions. Statistical clustering of product profiles distinguishes dominant reaction networks .
Q. How do structural biology techniques elucidate the regulatory interplay between the this compound and citric acid cycles in dual-pathway organisms?
Cryo-EM and X-ray crystallography of bifunctional enzymes (e.g., isocitrate dehydrogenase kinase/phosphatase) reveal allosteric binding sites for this compound or ATP. Fluorescence-based in vivo biosensors (e.g., Förster resonance energy transfer, FRET) track real-time metabolite levels in E. coli, showing how this compound accumulation represses TCA cycle genes via transcriptional regulators (e.g., IclR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
